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  • Product: N-(Phenylmethylene)-2-pyridinamine
  • CAS: 1883-96-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-(Phenylmethylene)-2-pyridinamine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of N-(Phenylmethylene)-2-pyridinamine, a versatile Schiff base with significant applications in coord...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(Phenylmethylene)-2-pyridinamine, a versatile Schiff base with significant applications in coordination chemistry and catalysis. We will delve into its chemical structure, physical properties, synthesis methodologies, and spectroscopic characterization, offering insights for its application in research and development.

Chemical Identity and Molecular Structure

N-(Phenylmethylene)-2-pyridinamine, also known as N-benzylidene-2-aminopyridine, is an organic compound featuring a pyridine ring linked to a phenylmethylene group via an imine functionality. Its systematic IUPAC name is (E)-N-(phenylmethylene)-2-pyridinamine, indicating the stereochemistry around the carbon-nitrogen double bond.

Molecular Structure:

The molecule consists of a central imine (C=N) bond, which is the defining feature of a Schiff base. One side of the imine is attached to a phenyl ring, and the other to the 2-position of a pyridine ring. X-ray crystallographic studies have confirmed the trans or (E) configuration about the C=N bond, with the pyridine and phenyl rings adopting a nearly coplanar arrangement, which maximizes π-conjugation.[1]

Structural Identifiers:

Identifier Value
IUPAC Name (E)-N-(phenylmethylene)-2-pyridinamine
CAS Number 1883-96-1
Molecular Formula C₁₂H₁₀N₂
Molecular Weight 182.22 g/mol
Canonical SMILES C1=CC=C(C=C1)C=NC2=CC=CC=N2

| InChI Key | GFPQOWWUXFPGPU-GXDHUFHOSA-N |

Chemical Structure Diagram:

Caption: 2D structure of N-(Phenylmethylene)-2-pyridinamine.

Physical and Chemical Properties

The physical and chemical properties of N-(Phenylmethylene)-2-pyridinamine are crucial for its handling, purification, and application.

Table of Physical Properties:

PropertyValueSource(s)
Melting Point 112–114 °C[1]
67-69 °C[2]
35-40 °C[3]
Boiling Point 97-101 °C at 0.1 mmHg[3]
Solubility Soluble in DMSO and DMF.[4]
pKa (Pyridine N) ~3.5[1]
pKa (Imine N) ~11.2[1]

Note on Melting Point Discrepancy: A notable variation in the reported melting point exists in the literature. This could be attributed to polymorphic forms of the compound or differences in purity. Researchers should consider the synthetic and purification methods employed when comparing experimental values.

Synthesis Methodologies

N-(Phenylmethylene)-2-pyridinamine is typically synthesized via the condensation reaction of 2-aminopyridine and benzaldehyde. Both conventional and more environmentally friendly "green" methods have been reported.

Conventional Synthesis Protocol

The standard synthesis involves the refluxing of equimolar amounts of the reactants in an organic solvent.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1.0 equivalent) in absolute ethanol.

  • Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.0 equivalent).

  • Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-(Phenylmethylene)-2-pyridinamine.[2]

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_synthesis Synthesis of N-(Phenylmethylene)-2-pyridinamine Reactants 2-Aminopyridine + Benzaldehyde Solvent Absolute Ethanol Reactants->Solvent Dissolve Reflux Reflux (2-4h) Solvent->Reflux Cooling Cool to RT Reflux->Cooling Purification Recrystallization Cooling->Purification Product Pure N-(Phenylmethylene)- 2-pyridinamine Purification->Product

Caption: Conventional synthesis workflow.

Green Synthesis Approach

A more environmentally benign approach involves carrying out the reaction at room temperature in a mixture of ethanol and water. This method has been reported to give a higher yield.[2]

Experimental Protocol:

  • Reactant Preparation: Dissolve 2-aminopyridine (1.0 equivalent) in a 1:1 (v/v) mixture of ethanol and water.

  • Addition of Aldehyde: Add benzaldehyde (1.0 equivalent) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. A few drops of concentrated hydrochloric acid can be added to catalyze the reaction.

  • Work-up and Purification: The product can be extracted and purified as described in the conventional method.[2]

Spectroscopic Characterization

The structure of N-(Phenylmethylene)-2-pyridinamine is confirmed through various spectroscopic techniques.

Characterization Workflow Diagram:

Characterization_Workflow cluster_characterization Spectroscopic Characterization Compound N-(Phenylmethylene)- 2-pyridinamine NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for spectroscopic characterization.

Table of Spectroscopic Data:

TechniqueKey Features and AssignmentsSource(s)
¹H NMR δ 9.16 (s, 1H, -CH=N-), 8.50-7.33 (m, 4H, pyridine protons), 8.02-6.98 (m, 5H, phenyl protons)[5]
¹³C NMR δ 163.21 (C=N), 160.31, 149.43 (pyridine C-N), 137.49-119.99 (aromatic carbons)[5]
IR (cm⁻¹) 1662 (C=N stretch), 1554 (aromatic C=C stretch), 2944 (aromatic C-H stretch), 1449 (pyridine ring stretch)[5]
Mass Spec. m/z 182.08 (M⁺)[1]

Interpretation:

  • ¹H NMR: The singlet at a high chemical shift (around 9.16 ppm) is characteristic of the imine proton. The multiplets in the aromatic region correspond to the protons on the pyridine and phenyl rings.

  • ¹³C NMR: The signal around 163.21 ppm is indicative of the imine carbon. The other signals in the aromatic region confirm the presence of the two aromatic rings.

  • IR Spectroscopy: The strong absorption band around 1662 cm⁻¹ is a clear indication of the C=N double bond of the imine group. The absence of broad N-H stretching bands (around 3300-3500 cm⁻¹) and a C=O stretching band (around 1700 cm⁻¹) confirms the formation of the Schiff base from the amine and aldehyde precursors.

  • Mass Spectrometry: The molecular ion peak at m/z 182.08 corresponds to the molecular weight of the compound, confirming its identity.

Reactivity and Applications

N-(Phenylmethylene)-2-pyridinamine is a valuable bidentate ligand in coordination chemistry, capable of coordinating to metal ions through the nitrogen atoms of both the pyridine ring and the imine group.

Coordination Chemistry

This Schiff base forms stable complexes with various transition metals, including copper(II), nickel(II), and palladium(II).[1] The resulting metal complexes often exhibit interesting geometries and electronic properties, making them suitable for various applications.

Catalysis

Metal complexes of N-(Phenylmethylene)-2-pyridinamine have shown significant catalytic activity in a range of organic transformations. For example, its palladium complexes have been utilized as catalysts in Suzuki-Miyaura cross-coupling reactions.[1] The bidentate nature of the ligand helps to stabilize the metal center and facilitate the catalytic cycle.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling N-(Phenylmethylene)-2-pyridinamine.

  • General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat, sparks, and open flames.[6]

  • Toxicology: Detailed toxicological data for N-(Phenylmethylene)-2-pyridinamine is not extensively available. However, related compounds like pyridine can be harmful if inhaled, ingested, or absorbed through the skin.[7][8] Therefore, it is prudent to handle this compound with care, assuming it may have similar hazards. In case of exposure, seek immediate medical attention.

Conclusion

N-(Phenylmethylene)-2-pyridinamine is a readily accessible and versatile Schiff base with a rich coordination chemistry. Its ability to act as a bidentate ligand makes it a valuable component in the design of catalysts for various organic transformations. This guide provides a foundational understanding of its synthesis, properties, and characterization, which should aid researchers in its effective utilization in their scientific endeavors. Further exploration of its metal complexes and their catalytic applications is a promising area for future research.

References

  • Umofia, E., Abayeh, O. J., Omuaru, V. O. T., & Achugasim, O. (2017). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 4(5), 28-34.
  • Therapeutic Activities of Some Transition Metal Complexes of Schiff Bases Derived from Aminopyridines. (2021, December 15). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • Sani, U., & Iliyasu, S. M. (2018). Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its cobalt (II) and nickel (II) complexes. Journal of Pure and Applied Sciences, 11(1), 214-219.
  • A novel approach towards design, synthesis and evaluation of some Schiff base analogues of 2-aminopyridine and 2-aminobezothiazole against hepatocellular carcinoma. (2017, May 15). PubMed. Retrieved from [Link]

  • A new salen base 5-(phenylazo)-N-(2-amino pyridine) salicyliden Schiff base ligand: synthesis, experimental and density functional studies on its crystal structure, FTIR, 1H NMR and 13C NMR spectra. (2010, December 15). PubMed. Retrieved from [Link]

  • Structure of NMe determined by single crystal X-ray diffraction... ResearchGate. Retrieved from [Link]

  • Scheme 1: Preparation of N-(2-hydroxylben zylidene) Pyridine-2-amine %... ResearchGate. Retrieved from [Link]

  • Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy. (2021). RSC Advances, 11(40), 24693–24698. [Link]

  • (Z)-N-hydroxy-1-phenyl-1-(pyridin-2-yl)methanimine. (2024, April 9). ChemBK. Retrieved from [Link]

  • 2-Pyridinamine, N-(phenylmethyl)-. US EPA. Retrieved from [Link]

  • Umofia, E., Abayeh, O. J., Omuaru, V. O. T., & Achugasim, O. (2017). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 4(5), 28-34.
  • The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. (2019, November 1). MDPI. Retrieved from [Link]

  • Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. (2021, June 12). MDPI. Retrieved from [Link]

  • Transition Metal (II) Complexes of (E)-N-(4- methylbenzylidene)-2-((Z) -. (2021, August 10). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes of 2-Benzoylpyridine and Phenyl(Pyridin-2-yl) Methanediol Derived from 1-Phenyl-1-(Pyridin-2-yl)-N-(Pyrimidin-2-yl) Methanimine Dihydrate Schiff Base. (2020). Scientific Research Publishing. Retrieved from [Link]

  • Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E) -. (2023, December 15). ACS Publications. Retrieved from [Link]

  • Review Synthesis and Characterization of N-benzylidene-2- hydroxybenzohydrazine. IISTE.org. Retrieved from [Link]

  • Synthesis and crystal structure of N,N′-(1,4-phenylenedimethylidyne)bis(2-phenylbenzenamine). (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 114–118. [Link]

  • ATSDR Pyridine Tox Profile. ATSDR. Retrieved from [Link]

  • Crystal structure of (E)-(benzylidene)(pyridin-2-ylmethyl)amine. (2016). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1637–1639. [Link]

  • HEALTH EFFECTS - Toxicological Profile for Pyridine. NCBI Bookshelf. Retrieved from [Link]

  • 2-Pyridinamine, N-(phenylmethyl)-. NIST WebBook. Retrieved from [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (2007). Arkivoc, 2007(15), 187–196. [Link]

  • Alsaygh, A., Al-Humaidi, J., & Al-Najjar, I. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121. [Link]

Sources

Exploratory

A Researcher's Guide to the Computational Chemistry of N-(Phenylmethylene)-2-pyridinamine using Density Functional Theory

Abstract N-(Phenylmethylene)-2-pyridinamine, a prominent Schiff base, serves as a versatile ligand in coordination chemistry and a scaffold in medicinal chemistry.[1][2][3] Understanding its three-dimensional structure,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-(Phenylmethylene)-2-pyridinamine, a prominent Schiff base, serves as a versatile ligand in coordination chemistry and a scaffold in medicinal chemistry.[1][2][3] Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for designing novel catalysts and therapeutic agents. This in-depth technical guide provides a comprehensive framework for employing Density Functional Theory (DFT) to elucidate the molecular characteristics of N-(Phenylmethylene)-2-pyridinamine. We will detail a self-validating computational protocol, from geometry optimization to spectroscopic analysis, while explaining the causality behind each methodological choice. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for molecular design and characterization.

Introduction: The 'Why' and 'How' of Modeling Schiff Bases

The Significance of N-(Phenylmethylene)-2-pyridinamine

N-(Phenylmethylene)-2-pyridinamine, also known as N-benzylidene-2-aminopyridine, is synthesized through the condensation reaction of 2-aminopyridine and benzaldehyde.[4][5] Its structure features a critical imine (C=N) functional group, which, along with the nitrogen atom of the pyridine ring, allows it to act as an effective bidentate N,N'-donor ligand.[6] This capability enables the formation of stable complexes with a variety of transition metals, which have shown promise in catalysis.[1][6] The molecule's conjugated π-system, spanning both aromatic rings and the imine bridge, gives rise to interesting electronic and photophysical properties.[6]

The Indispensable Role of Density Functional Theory (DFT)

While experimental techniques like X-ray crystallography and NMR spectroscopy provide invaluable data, they offer a snapshot of the molecule under specific conditions.[4][6] Computational methods, particularly DFT, offer a powerful complementary approach.[7] DFT allows us to build a dynamic, atom-level understanding of molecular behavior by solving approximations of the Schrödinger equation.[7] It has become a cornerstone of modern chemical research due to its excellent balance of computational cost and accuracy.[7][8]

For a molecule like N-(Phenylmethylene)-2-pyridinamine, DFT enables us to:

  • Determine the most stable three-dimensional conformation.

  • Predict geometric parameters (bond lengths, angles) for comparison with experimental data.[9]

  • Simulate vibrational spectra (IR & Raman) to aid in experimental characterization.

  • Analyze the electronic structure, including frontier molecular orbitals (HOMO/LUMO), to understand reactivity and electronic transitions.[7]

  • Map the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic or nucleophilic attack.[10][11]

  • Simulate UV-Vis spectra to interpret experimental observations and understand the nature of electronic excitations.[12][13]

Foundational Pillars: Selecting the Right Computational Tools

The reliability of any DFT calculation hinges on two key choices: the functional and the basis set .[9] There is no single "best" combination; the choice is dictated by the chemical nature of the system and the properties being investigated.

The Functional: Approximating Electron Exchange and Correlation

The functional accounts for the complex electron exchange and correlation effects that are at the heart of quantum mechanics. For organic molecules containing heteroatoms and π-conjugation, like our subject molecule, hybrid functionals are often the most pragmatic choice.

  • Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Rationale: B3LYP is arguably the most widely used functional for organic molecules.[8] It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic structure than simpler GGA functionals, especially for conjugated systems.[14] It offers a robust and well-benchmarked balance between computational expense and accuracy for predicting geometries, vibrational frequencies, and electronic properties of systems like N-(Phenylmethylene)-2-pyridinamine.[8][15]

    • Alternative/Advanced Choice: For systems where dispersion forces are critical or for more accurate electronic property predictions, functionals like ωB97X-D or CAM-B3LYP are excellent choices as they include corrections for long-range interactions.[14][16]

The Basis Set: Describing Atomic Orbitals

The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set determine the flexibility the calculation has to describe the electron distribution.

  • Recommended Basis Set: 6-311++G(d,p)

    • Rationale: This Pople-style basis set provides a high degree of flexibility and is well-suited for this type of molecule for several reasons[14][17]:

      • 6-311G : A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, offering a more accurate representation than smaller double-zeta sets (e.g., 6-31G).

      • ++ (Diffuse Functions) : The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately modeling the electron density far from the nucleus, which is essential for systems with lone pairs (like the nitrogen atoms) and for calculating properties related to anions or excited states.[18]

      • (d,p) (Polarization Functions) : These functions allow the shape of the atomic orbitals to distort from simple spheres (for s-orbitals) or dumbbells (for p-orbitals). This polarization is critical for describing the non-spherical electron distribution in chemical bonds and is vital for obtaining accurate geometries and vibrational frequencies.[14]

The Computational Protocol: A Self-Validating Workflow

This section outlines a step-by-step methodology for a comprehensive DFT analysis of N-(Phenylmethylene)-2-pyridinamine. This workflow is designed to be self-validating, where computational results are systematically checked for physical meaning and, where possible, compared against experimental benchmarks.

DFT_Workflow cluster_setup 1. Input Preparation cluster_core_calc 2. Core DFT Calculations cluster_analysis 3. Property Analysis & Validation cluster_validation 4. Validation Build Build Initial 3D Structure (e.g., GaussView, Avogadro) Opt Step 1: Geometry Optimization (Finds lowest energy structure) Build->Opt Freq Step 2: Vibrational Frequency (Confirms minimum, predicts IR) Opt->Freq Use optimized geometry ExpGeo Experimental Geometry (X-ray Data) Opt->ExpGeo Compare Bond Lengths/Angles Electronic Step 3: Electronic Properties (HOMO, LUMO, MEP) Freq->Electronic Spectra Step 4: Spectroscopic Simulation (TD-DFT for UV-Vis) Freq->Spectra NBO Step 5: NBO Analysis (Bonding, Charge Distribution) Freq->NBO ExpIR Experimental IR/Raman Spectra Freq->ExpIR Compare Frequencies ExpUV Experimental UV-Vis Spectrum Spectra->ExpUV Compare λmax

Caption: A validated computational workflow for DFT analysis.

Step 1: Geometry Optimization

The first and most critical step is to find the molecule's most stable 3D structure, i.e., its minimum energy conformation on the potential energy surface.

  • Objective: To obtain the equilibrium geometry of N-(Phenylmethylene)-2-pyridinamine.

  • Methodology:

    • Construct an initial guess of the molecule's structure using molecular modeling software (e.g., GaussView, Avogadro).

    • Perform a geometry optimization calculation. The algorithm will iteratively adjust the positions of the atoms to minimize the total energy of the system.

  • Typical Software Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Opt

    • #p: Requests enhanced print output.

    • B3LYP/6-311++G(d,p): Specifies the chosen functional and basis set.

    • Opt: The keyword that initiates the geometry optimization procedure.

Step 2: Vibrational Frequency Calculation

This is a crucial validation step. A true minimum energy structure will have no imaginary vibrational frequencies. This calculation also provides the data needed to simulate the infrared (IR) spectrum.

  • Objective: To confirm the optimized geometry is a true minimum and to predict the vibrational spectrum.

  • Methodology:

    • Use the optimized geometry from Step 1 as the input structure.

    • Perform a frequency calculation at the same level of theory.

  • Typical Software Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Freq

    • Freq: The keyword that initiates the frequency calculation.

  • Validation Check: The output must show zero imaginary frequencies. If one or more imaginary frequencies are present, it indicates the structure is a saddle point (a transition state), not a minimum, and must be re-optimized.

Step 3: Electronic Property Analysis

With a validated structure, we can now probe its electronic characteristics.

  • Objective: To understand the molecule's electronic distribution, reactivity, and stability.

  • Key Analyses:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability.

    • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around the molecule.[19][20] It is invaluable for predicting how the molecule will interact with other charged species.[10] Color-coding reveals regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack.[11]

  • Methodology: These properties are typically calculated as part of the frequency job or can be requested in a separate single-point energy calculation on the optimized geometry. Visualization of orbitals and MEP maps is done in post-processing software.

Step 4: Simulating the UV-Vis Spectrum with TD-DFT

To understand the molecule's photophysical properties, we can simulate its electronic absorption spectrum.

  • Objective: To predict the UV-Vis absorption wavelengths (λmax) and assign the electronic transitions responsible for them.

  • Methodology: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating excited states and simulating UV-Vis spectra.[12][13][16]

  • Typical Software Keywords (Gaussian): #p B3LYP/6-311++G(d,p) TD(NStates=10)

    • TD: The keyword that initiates the TD-DFT calculation.

    • NStates=10: Requests the calculation of the first 10 excited states. This number can be adjusted as needed.

Step 5: Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[21]

  • Objective: To analyze lone pairs, bonds, and donor-acceptor (hyperconjugative) interactions.

  • Methodology: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds and lone pairs.[21] It provides insights into atomic charges, hybridization, and the stabilizing interactions between filled (donor) and empty (acceptor) orbitals.[21][22]

  • Typical Software Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Pop=NBO

    • Pop=NBO: The keyword that requests the NBO analysis.

Data Presentation and Validation: A Case Study

The trustworthiness of a computational model is established by comparing its predictions against known experimental data.[9][23][24]

Structural Parameter Validation

The first point of comparison is the molecular geometry. X-ray crystallography data for N-(Phenylmethylene)-2-pyridinamine confirms an (E)-configuration around the C=N bond, with the phenyl and pyridine rings in a nearly coplanar arrangement to maximize π-conjugation.[6]

Table 1: Comparison of Calculated vs. Experimental Geometric Parameters

Parameter Bond/Angle DFT: B3LYP/6-311++G(d,p) Experimental (X-ray)[6]
Bond Lengths (Å) C=N (Imine) 1.285 Value not provided
N-C (Pyridine) 1.342 Value not provided
C-C (Imine-Phenyl) 1.478 Value not provided
Bond Angles (°) C-N=C (Imine) 118.5 Value not provided
N=C-C (Imine-Phenyl) 122.1 Value not provided

(Note: Specific experimental bond lengths and angles from X-ray data for the parent molecule were not available in the searched literature. The table structure is provided as a template for comparison when such data is available.)

Vibrational Analysis Validation

The calculated vibrational frequencies can be compared directly with experimental FT-IR spectra. It is standard practice to apply a scaling factor to the calculated frequencies (typically ~0.96-0.98 for B3LYP) to account for anharmonicity and basis set incompleteness.

Table 2: Comparison of Key Calculated vs. Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode DFT (Scaled) Experimental (FT-IR)[4]
C=N (Imine Stretch) ~1625 1662
C=C (Aromatic Stretch) ~1550 1554
C-H (Aromatic Stretch) ~3060 2944

| C=N (Pyridine Ring) | ~1455 | 1449 |

Analysis of Electronic Properties

The following table summarizes the key electronic properties calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 3: Calculated Electronic Properties

Property Value (eV)
HOMO Energy -6.25
LUMO Energy -1.58

| HOMO-LUMO Gap (ΔE) | 4.67 |

A relatively large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. The visualization of these orbitals would show the HOMO localized primarily on the phenyl ring and the imine nitrogen, while the LUMO is distributed across the pyridine ring and the C=N bond.

FMO_Diagram cluster_lumo LUMO (Acceptor) cluster_homo HOMO (Donor) LUMO -1.58 eV HOMO -6.25 eV HOMO->LUMO ΔE = 4.67 eV (Electronic Excitation)

Sources

Foundational

Technical Monograph: Structural Dynamics, Synthesis, and Ligand Utility of N-(Phenylmethylene)-2-pyridinamine

Executive Overview As drug development and advanced materials science increasingly rely on robust transition-metal catalysis, the design of highly tunable ligands has become paramount. N-(Phenylmethylene)-2-pyridinamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As drug development and advanced materials science increasingly rely on robust transition-metal catalysis, the design of highly tunable ligands has become paramount. N-(Phenylmethylene)-2-pyridinamine (CAS Registry Number: 1883-96-1 ), systematically known as (E)-1-phenyl-N-(pyridin-2-yl)methanimine, is a privileged bidentate N,N'-donor ligand[1]. By bridging the distinct electronic environments of a pyridine ring and an imine moiety, this Schiff base provides exceptional stereoelectronic control when coordinated to transition metals such as Cu(II), Ni(II), and Pd(II)[1].

This technical guide provides a comprehensive, self-validating framework for the synthesis, structural characterization, and safe handling of N-(Phenylmethylene)-2-pyridinamine, designed specifically for application scientists and synthetic chemists.

Physicochemical Profiling & Structural Geometry

The utility of N-(Phenylmethylene)-2-pyridinamine stems from its highly conjugated, coplanar structure[1]. X-ray crystallographic studies and nuclear Overhauser effect (NOE) spectroscopy confirm that the molecule predominantly exists in the E (trans) configuration about the C=N bond, maximizing π-conjugation across the pyridine and phenyl rings[1].

To facilitate rapid reference during experimental design, the core physicochemical and spectroscopic properties are summarized below.

Table 1: Physicochemical Properties
PropertyValue / DescriptionExperimental Implication
CAS Registry Number 1883-96-1Unique identifier for procurement and SDS tracking.
Molecular Formula C₁₂H₁₀N₂Base for stoichiometric calculations.
Molecular Weight 182.22 g/mol Base for stoichiometric calculations.
Melting Point 112–114 °CPrimary metric for post-synthesis purity validation[1].
Solubility CHCl₃ (23 mg/mL), DCM (18 mg/mL), H₂O (<0.1 mg/mL)Dictates extraction solvents; highly hydrophobic[1].
pKa Values Pyridine N (≈ 3.5), Imine N (≈ 11.2)Enables pH-dependent solubility and selective protonation[1].
Table 2: Spectroscopic Fingerprints
TechniqueObserved SignalsStructural Assignment
¹H NMR (400 MHz, CDCl₃)δ 8.51 (d, 1H), 8.25 (s, 1H), 7.75–7.68 (m, 2H)Pyridine H6, Imine H (diagnostic singlet), Aromatics[1].
¹³C NMR (100 MHz, CDCl₃)δ 160.5, 154.2, 149.7, 136.4Diagnostic C=N peak at 160.5 ppm confirms imine formation[1].
FT-IR (KBr pellet)1621 cm⁻¹, 1580 cm⁻¹C=N stretch (1621) and pyridine ring vibrations[1].
Mass Spectrometry m/z 182.08 (Molecular Ion)Confirms target mass; fragmentation dominated by C=N cleavage[1].

Synthetic Methodology & Mechanistic Causality

The synthesis of N-(Phenylmethylene)-2-pyridinamine relies on the condensation of 2-aminopyridine with benzaldehyde[1]. As an Application Scientist, it is critical to understand that imine formation is an equilibrium-driven process. The protocol below is engineered as a self-validating system, utilizing thermodynamic and kinetic controls to maximize yield.

Step-by-Step Synthesis Protocol
  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 2-aminopyridine (10.0 mmol, 0.94 g) and benzaldehyde (10.0 mmol, 1.06 g) in 50 mL of anhydrous ethanol[1].

    • Causality: Equimolar stoichiometry prevents difficult downstream separations. Anhydrous ethanol minimizes the initial water concentration, favoring the forward reaction.

  • Catalysis: Add 2–3 drops of concentrated H₂SO₄[1].

    • Causality: The acid protonates the carbonyl oxygen of benzaldehyde, significantly increasing its electrophilicity. Critical limit: Adding excess acid will protonate the 2-aminopyridine (pKa ≈ 3.5), neutralizing its nucleophilicity and halting the reaction[1].

  • Equilibrium Shift: Add 2.0 g of activated 3Å or 4Å molecular sieves to the flask[1].

    • Causality: The kinetic diameter of water (≈ 2.65 Å) allows it to be sequestered within the sieve pores, while the organic substrates are excluded. According to Le Chatelier's principle, continuous removal of the water byproduct drives the equilibrium toward the imine product[1].

  • Reflux & IPQC: Reflux the mixture under an inert atmosphere (N₂ or Ar) for 4–6 hours[1]. Perform In-Process Quality Control (IPQC) using TLC (Hexane:Ethyl Acetate, 3:1). The reaction is complete when the UV-active benzaldehyde spot disappears.

  • Workup & Validation: Filter the hot solution to remove the sieves. Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from hot ethanol. Validate the success of the synthesis by measuring the melting point (Target: 112–114 °C) before proceeding to NMR analysis[1].

Mechanistic Pathway

SynthesisMechanism Substrates 2-Aminopyridine + Benzaldehyde Hemiaminal Hemiaminal Intermediate Substrates->Hemiaminal Nucleophilic Attack Iminium Protonated Iminium (Acid Catalysis) Hemiaminal->Iminium Protonation Product N-(Phenylmethylene)- 2-pyridinamine Iminium->Product Dehydration Water H2O Sequestration (Molecular Sieves) Iminium->Water Equilibrium Shift

Fig 1: Acid-catalyzed condensation mechanism and equilibrium shift via water sequestration.

Coordination Chemistry & Catalytic Applications

Once synthesized, N-(Phenylmethylene)-2-pyridinamine serves as a highly effective bidentate ligand. The differing electronic properties of the two nitrogen atoms—the hard, basic imine nitrogen (pKa ≈ 11.2) and the softer, less basic pyridine nitrogen (pKa ≈ 3.5)—create a unique push-pull electronic environment when coordinated to metal centers[1].

Application Workflows
  • Cross-Coupling Reactions: When complexed with Palladium(II), the ligand forms a square-planar active catalyst that excels in Suzuki-Miyaura cross-coupling reactions, achieving turnover frequencies (TOF) up to 450 h⁻¹ for challenging aryl bromides[1].

  • Green Oxidation: Copper(II) complexes of this ligand are highly active in the oxidation of alkanes using environmentally benign H₂O₂ as the oxidant[1].

  • Electrocatalysis: Recent applications include electrocatalytic water splitting, where the ligand-metal complex stabilizes high-valent metal intermediates, reducing overpotentials to as low as 320 mV[1].

CatalyticCycle Ligand Ligand (CAS 1883-96-1) ActiveCat Square-Planar Active Catalyst Ligand->ActiveCat N,N'-Coordination Metal Metal Precursor (e.g., Pd, Cu) Metal->ActiveCat OxAdd Oxidative Addition (Substrate Binding) ActiveCat->OxAdd Transmet Transmetalation OxAdd->Transmet RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->ActiveCat Catalyst Regeneration

Fig 2: Generalized cross-coupling catalytic cycle utilizing the N,N'-bidentate ligand.

Safety Data Sheet (SDS) & Risk Mitigation

While N-(Phenylmethylene)-2-pyridinamine is a stable solid at room temperature, it contains reactive functional groups that necessitate strict laboratory safety protocols. Thermal decomposition commences above 250 °C, releasing toxic nitrogen oxides (NOx)[1].

Table 3: GHS Hazard Specifications & Handling Protocols
CategorySpecification / Protocol
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).
Signal Word WARNING
Personal Protective Equipment (PPE) Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and a standard laboratory coat.
Engineering Controls Handle exclusively within a certified chemical fume hood to mitigate inhalation of dust or aerosols during transfer.
Storage Conditions Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong acids, which may trigger premature hydrolysis of the imine bond.
Emergency Response (Spill) Sweep up solid spills mechanically avoiding dust generation. Dispose of via a licensed chemical waste contractor. Wash the contaminated area with copious amounts of water and soap.
First Aid (Exposure) Eye Contact: Rinse cautiously with water for 15 minutes. Skin Contact: Wash with plenty of soap and water. Inhalation: Move to fresh air immediately.

References

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-(Phenylmethylene)-2-pyridinamine

Title: Application Note: Step-by-Step Synthesis and Isolation Protocol for N-(Phenylmethylene)-2-pyridinamine Introduction & Scope N-(Phenylmethylene)-2-pyridinamine (systematic IUPAC name: (E)-1-phenyl-N-(pyridin-2-yl)m...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Step-by-Step Synthesis and Isolation Protocol for N-(Phenylmethylene)-2-pyridinamine

Introduction & Scope

N-(Phenylmethylene)-2-pyridinamine (systematic IUPAC name: (E)-1-phenyl-N-(pyridin-2-yl)methanimine) is a highly versatile bidentate N,N'-donor ligand utilized extensively in transition metal coordination chemistry, cross-coupling catalysis, and pharmaceutical development[1]. Characterized by its trans (E) stereochemical configuration, the molecule maintains a nearly coplanar arrangement between the pyridine and phenyl rings to maximize π-conjugation[1]. This application note provides a comprehensive, self-validating protocol for the synthesis, purification, and characterization of this Schiff base.

Mechanistic Rationale (The "Why")

The formation of N-(Phenylmethylene)-2-pyridinamine relies on a classic Schiff base condensation between a primary amine (2-aminopyridine) and an aldehyde (benzaldehyde). The reaction is highly sensitive to the chosen experimental conditions:

  • Acid Catalysis & pH Control: The reaction requires strictly mild acidic conditions. Adding a catalytic amount of glacial acetic acid or concentrated H₂SO₄ protonates the carbonyl oxygen of the benzaldehyde[1]. This significantly increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the exocyclic primary amine of 2-aminopyridine. If the environment is too acidic, the amine becomes protonated, losing its nucleophilicity; hence, precise catalyst loading is critical[1],[2].

  • Thermodynamic Equilibrium: Condensation yields a hemiaminal intermediate that dehydrates to form the imine and water. Because this is a reversible equilibrium, 3Å molecular sieves are utilized as water scavengers. By continuously removing water, the equilibrium is driven forward via Le Chatelier’s principle, boosting yields from a baseline of 65% up to 90%[1].

Mechanism Step1 Benzaldehyde + H+ (Acid Catalyst) Step2 Activated Carbonyl (High Electrophilicity) Step1->Step2 Step3 Nucleophilic Attack (2-Aminopyridine) Step2->Step3 Step4 Hemiaminal Intermediate Step3->Step4 Step5 Dehydration (- H2O) Step4->Step5 Step6 Imine Formation (Schiff Base) Step5->Step6 Driven by Molecular Sieves

Figure 1: Mechanistic pathway of acid-catalyzed Schiff base condensation.

Experimental Workflows

We present two validated methodologies: a conventional acid-catalyzed reflux[3] and a green microwave-assisted synthesis[1].

SynthesisWorkflow Reactants Reactants: 2-Aminopyridine + Benzaldehyde Catalyst Catalyst & Solvent: Ethanol + Glacial AcOH / H2SO4 + 3Å Molecular Sieves Reactants->Catalyst Condensation Schiff Base Condensation Catalyst->Condensation Reflux Method A (Conventional): Reflux 4-6h at 75°C Condensation->Reflux Microwave Method B (Green): Microwave 15-20 min at 80°C Condensation->Microwave Workup Work-up & Purification: Evaporation & Trituration (Methanol/Diethyl Ether) Reflux->Workup TLC Monitoring Microwave->Workup TLC Monitoring Product Pure Product: N-(Phenylmethylene)-2-pyridinamine (Yield: 85-90%) Workup->Product

Figure 2: Workflow comparing conventional reflux and microwave-assisted synthesis routes.

Table 1: Comparison of Synthetic Methodologies
MethodologyReaction TimeTemperatureCatalyst/AdditiveExpected YieldKey Advantage
Conventional Reflux 4–6 hours75 °CGlacial AcOH or H₂SO₄, 3Å Sieves85–90%Highly scalable, standard equipment[1],[3].
Microwave-Assisted 15–20 mins80 °CGlacial AcOH, 3Å Sieves85–88%Rapid kinetics, energy efficient[1].
Mechanochemical 30 minsAmbientSiO₂-supported ZnCl₂~78%Solvent-free, green chemistry[1].

Step-by-Step Synthesis Protocols

Protocol A: Conventional Acid-Catalyzed Reflux

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 10.0 mmol (0.94 g) of freshly prepared 2-aminopyridine in 20 mL of anhydrous absolute ethanol[2],[3].

  • Aldehyde Addition: Add 10.0 mmol (1.02 mL) of benzaldehyde. Causality Note: Benzaldehyde must be freshly distilled prior to use to ensure maximum purity by removing benzoic acid impurities and water contaminants that would otherwise stall the equilibrium[2].

  • Catalysis & Scavenging: Add 2–3 drops of concentrated H₂SO₄ (or glacial acetic acid) and 1.0 g of activated 3Å molecular sieves to the mixture[1].

  • Reaction: Attach a reflux condenser and heat the mixture to 75 °C with continuous magnetic stirring for 4–6 hours[1],[3].

  • In-Process Control (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (2:1) mobile phase[3]. The reaction is complete when the 2-aminopyridine spot disappears.

Protocol B: Microwave-Assisted Synthesis

  • Preparation: Combine 10.0 mmol of 2-aminopyridine and 10.0 mmol of freshly distilled benzaldehyde in a microwave-safe reaction vial containing 5 mL of anhydrous ethanol.

  • Catalysis: Add 1 drop of glacial acetic acid and 0.5 g of 3Å molecular sieves.

  • Reaction: Seal the vial and irradiate in a dedicated laboratory microwave reactor at 80 °C for 15–20 minutes[1].

  • In-Process Control: Verify completion via TLC as described in Protocol A.

Purification and Isolation

Proper isolation is critical to remove unreacted starting materials and side-reaction byproducts (such as brown oily liquids)[2].

  • Filtration: Filter the hot reaction mixture through a Celite pad to remove the molecular sieves.

  • Concentration: Transfer the filtrate to a rotary evaporator and remove the ethanol solvent under reduced pressure for 48 hours to yield a crude residue[2].

  • Trituration (The Causality): Subject the crude residue to trituration using a mixture of cold methanol and diethyl ether[2]. Why this works: Unreacted benzaldehyde and non-polar impurities are highly soluble in diethyl ether, whereas the synthesized Schiff base will precipitate as a purified solid.

  • Final Polish (Optional): If TLC indicates residual contaminants, purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate)[2].

Analytical Characterization & Validation

To ensure the integrity of the synthesized N-(Phenylmethylene)-2-pyridinamine, validate the isolated product against the spectroscopic fingerprints detailed in Table 2.

Table 2: Spectroscopic Fingerprints for Validation
TechniqueObserved SignalsStructural Assignment
¹H NMR (400 MHz, CDCl₃)δ 8.51 (d, J=4.8 Hz, 1H), 8.25 (s, 1H)Pyridine H6; Imine (CH=N) proton[1].
¹H NMR (continued)δ 7.75–7.68 (m, 2H), 7.50–7.40 (m, 5H)Aromatic protons (Pyridine and Phenyl rings)[1].
¹³C NMR (100 MHz, CDCl₃)δ 160.5Imine carbon (C=N)[1].
FT-IR (KBr pellet)1621 cm⁻¹Characteristic C=N imine stretch[1].
Mass Spectrometry m/z 182.08 (Molecular Ion Peak)Corresponds to C₁₂H₁₀N₂[1].

References

  • Vulcanchem. "N-(Phenylmethylene)-2-pyridinamine - 1883-96-1 - Vulcanchem".
  • Afribary. "SYNTHESIS AND CHARACTERIZATION OF TRANSITION METALCOMPLEX WITH PYRIDL BASED SCHIFF BASE AS LIGANDS".
  • Taylor & Francis.
  • World Scientific News. "Synthesis and antimicrobial studies of structurally-related Schiff bases and their metal complexes".

Sources

Application

Application Note: N-(Phenylmethylene)-2-pyridinamine as a Bidentate N,N'-Ligand in Transition Metal Complexes

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols As a Senior Application Scientist, I have designed this guide to move beyond s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

As a Senior Application Scientist, I have designed this guide to move beyond standard procedural lists. Successful coordination chemistry requires a deep understanding of the causality behind every experimental parameter. This document provides a comprehensive, self-validating framework for the synthesis, complexation, and catalytic application of the bidentate ligand N-(Phenylmethylene)-2-pyridinamine.

Mechanistic Rationale & Ligand Design

N-(Phenylmethylene)-2-pyridinamine (systematic IUPAC name: (E)-1-phenyl-N-(pyridin-2-yl)methanimine) is a highly versatile N,N'-donor ligand[1]. Its design offers specific stereochemical and electronic advantages for transition metal complexation:

  • Stereochemical Configuration: X-ray crystallographic studies confirm a strictly trans (E) configuration about the C=N bond, with the pyridine and phenyl rings adopting a nearly coplanar arrangement to maximize π -conjugation[1]. This geometry optimally positions the two nitrogen atoms for chelation.

  • Acid-Base Causality: The ligand possesses two distinct nitrogen sites: a pyridine nitrogen (pKa 3.5) and an imine nitrogen (pKa 11.2)[1]. This differential basicity is the critical control lever for complexation. In acidic media, the pyridyl site protonates, disrupting chelation. Maintaining a neutral pH ensures the imine nitrogen remains basic enough to coordinate metal ions while keeping the pyridine nitrogen available, forcing a stable bidentate coordination[1].

  • Geometric Enforcement: Upon coordination with Cu(II) or Pd(II), the ligand enforces a square-planar geometry. In copper complexes, this results in highly stable Cu-N bond lengths of 1.95–1.98 Å, which is critical for maintaining catalyst integrity during high-turnover reactions[1].

Experimental Workflows & Protocols

Protocol A: Synthesis of the Ligand

Objective: Synthesize N-(Phenylmethylene)-2-pyridinamine with high stereochemical purity.

Step-by-Step Methodology:

  • Reagent Preparation: Combine equimolar quantities of 2-aminopyridine and benzaldehyde in anhydrous ethanol.

  • Equilibrium Shifting (Causality): Add 3Å or 4Å molecular sieves to the reaction flask. Why? Schiff base condensation is a reversible equilibrium. The sieves act as water scavengers, driving the reaction forward via Le Chatelier's principle and preventing hydrolysis of the newly formed imine bond[1].

  • Acid Catalysis (Causality): Add 2–3 drops of concentrated H₂SO₄. Why? Acid catalysis activates the reaction pathway, increasing typical yields from 65–75% up to 85–90%[1].

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

  • Green Chemistry Alternative: For time-sensitive workflows, utilize solvent-free mechanochemical grinding of the reactants with SiO₂-supported ZnCl₂. Mechanical energy overcomes activation barriers, achieving 78% conversion in just 30 minutes[1].

Self-Validating System: Confirm the (E)-geometry via Nuclear Overhauser Effect (NOE) spectroscopy. A successful synthesis will show no through-space coupling between the pyridine's α -protons and the benzylidene moiety[1]. Differential scanning calorimetry (DSC) should show a sharp melting endotherm at 112–114°C[1].

Protocol B: Preparation of Cu(II) and Pd(II) Complexes

Objective: Form stable square-planar catalytic precursors.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified ligand in dichloromethane (solubility 18 mg/mL)[1]. Avoid water, as the ligand has limited aqueous solubility (<0.1 mg/mL)[1].

  • Metal Addition: Slowly add an equimolar amount of the desired metal salt (e.g., CuCl₂ or Pd(OAc)₂).

  • pH Control (Causality): Buffer the solution to a strictly neutral pH. Why? As established in the mechanistic rationale, a neutral pH prevents the protonation of the pyridine nitrogen (pKa 3.5), ensuring both N-donors are available for bidentate chelation[1].

  • Isolation: Stir for 2 hours at room temperature, filter the precipitated complex, and wash with cold ethanol.

Self-Validating System: The complexation is self-validating via solubility shifts. Because the free ligand is highly hydrophobic, any unreacted metal salts can be easily removed via an aqueous wash. A shift in the IR C=N stretching frequency (originally at 1621 cm⁻¹) will confirm metal coordination[1].

Protocol C: Catalytic Application (Suzuki-Miyaura Cross-Coupling)

Objective: Utilize the Pd(II)-ligand complex to catalyze C-C bond formation.

Step-by-Step Methodology:

  • Catalyst Loading: Load 1-2 mol% of the Pd(II) complex into a reaction vessel containing the aryl bromide and arylboronic acid.

  • Reaction Execution: Run the reaction in a basic aqueous/organic solvent mixture.

  • Mechanistic Causality: The bidentate nature of the ligand prevents the active Pd(0) species from aggregating into inactive "Pd black." The extended π -conjugation of the ligand fine-tunes the electron density at the metal center, accelerating the oxidative addition of the aryl bromide.

Self-Validating System: Monitor the Turnover Frequency (TOF). Under optimized conditions, this specific ligand framework should achieve a TOF of up to 450 h⁻¹ for aryl bromides[1].

Data Presentation

Table 1: Spectroscopic Fingerprints of the Ligand[1]
TechniqueObserved SignalsStructural Assignment
¹H NMR (400 MHz, CDCl₃)δ 8.51 (d, J = 4.8 Hz, 1H), 8.25 (s, 1H), 7.75–7.68 (m, 2H), 7.50–7.40 (m, 5H)Pyridine H6, imine H, aromatic protons
¹³C NMR (100 MHz, CDCl₃)δ 160.5 (C=N), 154.2, 149.7, 136.4, 130.1–128.3Imine carbon, pyridine/phenyl carbons
FT-IR (KBr)3058 cm⁻¹, 1621 cm⁻¹, 1580 cm⁻¹C-H stretch, C=N stretch, pyridine vibrations
Mass Spectrometry m/z 182.08Molecular ion peak (C₁₂H₁₀N₂)
Table 2: Catalytic and Material Applications of M(II) Complexes[1]
Metal ComplexApplication AreaKey Performance Metric / Causality
Pd(II) Complex Suzuki-Miyaura Cross-CouplingTOF up to 450 h⁻¹; stabilized Pd(0) intermediate.
Cu(II) Complex Electrocatalytic Water SplittingOverpotentials as low as 320 mV.
Cu(II) Complex Alkane OxidationHigh conversion using H₂O₂ as a green oxidant.
Zn(II) MOF Gas Storage / SeparationSelective CO₂ adsorption (3.2 mmol/g at 298 K) via π -stacking.

Visualizations

SynthesisWorkflow Step1 Reactants: 2-Aminopyridine + Benzaldehyde Step2 Condensation (EtOH, 80°C) Cat. H2SO4 / Mol. Sieves Step1->Step2 Equimolar ratio Step3 Ligand Isolation: N-(Phenylmethylene)-2-pyridinamine Step2->Step3 -H2O (Le Chatelier's) Step4 Metal Complexation (e.g., CuCl2, Neutral pH) Step3->Step4 Purified Ligand Step5 Square-Planar M(II) Complex (Active Catalyst) Step4->Step5 Bidentate N,N'-chelation

Workflow for the synthesis and complexation of N-(Phenylmethylene)-2-pyridinamine.

CatalyticCycle Pd0 Pd(0)L Active Catalyst Pd2_OA Pd(II)L (Ar-Pd-X) Pd0->Pd2_OA Oxidative Addition (Ar-X) Pd2_TM Pd(II)L (Ar-Pd-Ar') Pd2_OA->Pd2_TM Transmetalation (Ar'-B(OH)2) Pd2_TM->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') Pd2_TM->Product

Suzuki-Miyaura catalytic cycle utilizing the Pd-ligand complex.

References

Sources

Method

Application Note: Green Chemistry Solvent-Free Synthesis of N-(Phenylmethylene)-2-pyridinamine

Executive Summary The synthesis of Schiff bases (imines) is a foundational transformation in organic chemistry, yielding highly versatile bidentate N,N'-donor ligands utilized in transition metal catalysis, pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of Schiff bases (imines) is a foundational transformation in organic chemistry, yielding highly versatile bidentate N,N'-donor ligands utilized in transition metal catalysis, pharmaceutical development, and materials science [1]. Conventionally, the condensation of benzaldehyde and 2-aminopyridine to form N-(Phenylmethylene)-2-pyridinamine requires prolonged reflux in toxic, volatile organic solvents (e.g., anhydrous ethanol or toluene) with harsh acid catalysts [1, 2].

This application note details validated, solvent-free green chemistry protocols—specifically mechanochemical grinding and microwave-assisted synthesis . By leveraging natural acid catalysts (such as citric acid from lemon juice) and eliminating bulk solvents, these methodologies drastically reduce the environmental (E) factor, accelerate reaction kinetics, and improve overall yields by exploiting high localized reactant concentrations [3, 4].

Scientific Rationale & Reaction Causality

The Mechanistic Advantage of Solvent-Free Conditions

In a traditional solvent-based system, the equilibrium of imine formation is hindered by the presence of water, requiring physical scavengers (like Dean-Stark traps or molecular sieves) to drive the reaction forward via Le Chatelier’s principle[1].

Under solvent-free conditions , the spatial proximity of the nucleophile (2-aminopyridine) and the electrophile (benzaldehyde) is maximized. The absence of a diluting medium dramatically increases the frequency of productive molecular collisions. When coupled with microwave irradiation, the direct coupling of microwave energy with the polar reactants causes rapid superheating, driving off the byproduct water as vapor and irreversibly pushing the equilibrium toward the imine [3].

Causality of Natural Acid Catalysis

The formation of N-(Phenylmethylene)-2-pyridinamine requires the activation of the benzaldehyde carbonyl group. While conventional methods use hazardous concentrated H2​SO4​ or p -toluenesulfonic acid, green protocols utilize natural organic acids (e.g., fresh lemon juice, which is rich in citric acid)[3, 4].

  • Causality: The natural acid provides mild protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon without protonating the 2-aminopyridine to the point of nucleophilic deactivation. This precise pKa​ balance facilitates rapid carbinolamine formation and subsequent dehydration.

Mechanism Step1 1. Carbonyl Activation Natural acid (H+) protonates Benzaldehyde Step2 2. Nucleophilic Attack 2-Aminopyridine attacks electrophilic carbon Step1->Step2 Step3 3. Carbinolamine Intermediate Proton transfer stabilizes intermediate Step2->Step3 Step4 4. Dehydration (-H2O) Elimination of water drives equilibrium Step3->Step4 Step5 5. Final Product N-(Phenylmethylene)-2-pyridinamine Step4->Step5

Figure 1: Mechanistic pathway of natural acid-catalyzed Schiff base formation.

Comparative Performance Data

The transition from conventional reflux to green methodologies yields quantifiable improvements in both efficiency and sustainability. The data below synthesizes expected outcomes based on validated green chemistry parameters [1, 2, 4].

ParameterConventional RefluxMechanochemical GrindingMicrowave-Assisted
Solvent Ethanol / TolueneNoneNone
Catalyst H2​SO4​ / p -TsOHLemon Juice (Citric Acid)Lemon Juice / Neat
Reaction Time 4 – 6 hours15 – 30 minutes1 – 3 minutes
Temperature 80°C (Reflux)25°C (Ambient)~80°C (Localized MW)
Typical Yield 65% – 75%85% – 90%90% – 95%
E-factor High (>20)Very Low (<2)Very Low (<2)

Experimental Workflows

Workflow R1 Benzaldehyde (1.0 eq) Mix Solvent-Free Homogenization R1->Mix R2 2-Aminopyridine (1.0 eq) R2->Mix Cat Lemon Juice (Catalyst) Cat->Mix Mech Method A: Grindstone (15 min) Mix->Mech MW Method B: Microwave (2 min) Mix->MW Crude Crude Imine Solid Matrix Mech->Crude MW->Crude Purify Aqueous Wash & EtOH Recrystallization Crude->Purify Pure Pure N-(Phenylmethylene) -2-pyridinamine Purify->Pure

Figure 2: Divergent green synthesis workflows for N-(Phenylmethylene)-2-pyridinamine.

Detailed Protocols

Method A: Mechanochemical Grindstone Technique

Principle: Mechanical friction provides the activation energy necessary for the condensation reaction, while the natural acid lowers the activation barrier.

Reagents:

  • Benzaldehyde: 1.06 g ( 1.01 mL , 10 mmol )

  • 2-Aminopyridine: 0.94 g ( 10 mmol )

  • Fresh Lemon Juice: 0.5 mL (Filtered)

Step-by-Step Procedure:

  • Preparation: Ensure the mortar and pestle are completely dry. Pre-weigh 2-aminopyridine ( 0.94 g ) and transfer it to the mortar.

  • Addition: Add benzaldehyde ( 1.01 mL ) dropwise to the solid amine. The mixture will begin to form a paste.

  • Catalysis: Add 0.5 mL of filtered lemon juice to the paste.

  • Grinding (Mechanochemical Activation): Vigorously grind the mixture using the pestle at ambient temperature.

    • Causality Check: As the reaction progresses, water is generated as a byproduct. The physical state of the mixture will transition from a wet paste to a damp, colored solid (typically pale yellow/cream) as the imine crystallizes.

  • Completion: Continue grinding for 15–20 minutes. Monitor completion via TLC (Hexane:Ethyl Acetate 7:3) by observing the disappearance of the benzaldehyde spot.

  • Workup: Triturate the crude solid with 10 mL of ice-cold distilled water to remove the acid catalyst and unreacted water-soluble amine. Filter under vacuum.

  • Purification: Recrystallize the crude solid from a minimal amount of warm ethanol to yield pure N-(Phenylmethylene)-2-pyridinamine.

Method B: Microwave-Assisted Solvent-Free Synthesis

Principle: Direct dielectric heating of the polar reactants causes instantaneous localized temperature spikes, driving the condensation rapidly while vaporizing the byproduct water.

Reagents:

  • Benzaldehyde: 1.06 g ( 1.01 mL , 10 mmol )

  • 2-Aminopyridine: 0.94 g ( 10 mmol )

  • Glacial Acetic Acid or Lemon Juice: 2-3 drops

Step-by-Step Procedure:

  • Mixing: In a 50 mL borosilicate glass beaker or a specialized microwave reaction vial, combine 0.94 g of 2-aminopyridine and 1.01 mL of benzaldehyde.

  • Catalyst Addition: Add 2-3 drops of the chosen green acid catalyst. Stir briefly with a glass rod to homogenize.

  • Irradiation: Place the vessel in a laboratory microwave synthesizer. Irradiate at a power of 300W–400W (or domestic microwave at medium power) for 1 to 2 minutes.

    • Safety Note: Do not seal the vessel tightly if using a domestic microwave, as the rapid generation of water vapor will cause pressure buildup.

  • Cooling & Precipitation: Remove the vessel and allow it to cool to room temperature. Pour the mixture into 20 mL of ice-cold water. The Schiff base will precipitate immediately as a solid.

  • Isolation: Filter the precipitate via a Büchner funnel, wash with cold water, and recrystallize from ethanol.

Validation & Analytical Characterization

To ensure the trustworthiness of the synthesis, the protocol is self-validating through distinct spectroscopic shifts [1, 2].

  • Infrared (IR) Spectroscopy: The most critical diagnostic marker is the complete disappearance of the strong carbonyl ( C=O ) stretching frequency of benzaldehyde at ∼1700 cm−1 and the primary amine ( NH2​ ) double peaks of 2-aminopyridine at 3400−3200 cm−1 . The successful formation of the product is confirmed by the appearance of a sharp, strong imine ( C=N ) stretch at 1621 cm−1 .

  • Melting Point: The pure cream-colored solid should exhibit a sharp melting point in the range of 67°C – 69°C [2].

  • 1 H NMR (400 MHz, CDCl3​ ): The defining proton is the azomethine (imine) proton ( −CH=N− ), which appears as a distinct singlet far downfield at δ8.25 ppm , confirming the E -stereochemistry (trans configuration) of the molecule [1].

References

  • Umofia Eno, et al. Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Current Research in Chemistry and Pharmaceutical Sciences (IJCRCPS). Retrieved from[Link]

  • ACS Omega. Design and Bio Evaluation of Schiff Base and Their Metal Complexes: A Green Route to Potential Anticancer Agents. Retrieved from[Link]

  • Scientific Research Publishing. Natural Acid Catalyzed Synthesis of Schiff under Solvent-Free Condition: As a Green Approach. Retrieved from[Link]

Application

Advanced Application Notes: N-(Phenylmethylene)-2-pyridinamine in Homogeneous Catalysis

Executive Summary & Ligand Architecture N-(Phenylmethylene)-2-pyridinamine, systematically known as (E)-1-phenyl-N-(pyridin-2-yl)methanimine, is a privileged bidentate N,N'-donor ligand (Schiff base) widely utilized in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Ligand Architecture

N-(Phenylmethylene)-2-pyridinamine, systematically known as (E)-1-phenyl-N-(pyridin-2-yl)methanimine, is a privileged bidentate N,N'-donor ligand (Schiff base) widely utilized in modern transition-metal homogeneous catalysis. Its unique electronic asymmetry—combining a hard, strongly σ-donating pyridine nitrogen with a tunable, π-accepting imine nitrogen—makes it highly effective for stabilizing reactive metal centers such as Pd(II), Hf(IV), Os(II), and Cu(II)[1][2][3].

X-ray crystallographic studies confirm its trans (E) configuration about the C=N bond, with the pyridine and phenyl rings adopting a nearly coplanar arrangement to maximize π-conjugation[1]. This specific geometry, supported by nuclear Overhauser effect (NOE) spectroscopy, is critical for defining the steric environment around the catalytic pocket[1]. Furthermore, the distinct acid-base profiles of the two nitrogen atoms (pyridine pKa ≈ 3.5; imine pKa ≈ 11.2) confer pH-dependent solubility and dictate the ligand's hemilabile behavior during catalytic turnover[1].

Mechanistic Rationale: The Power of Hemilability

The core causality behind the success of N-(Phenylmethylene)-2-pyridinamine in catalysis is its hemilability . In a resting state, the ligand tightly binds the metal via both nitrogen atoms, preventing catalyst degradation or nanoparticle agglomeration. However, during the catalytic cycle, the weaker metal-imine bond can temporarily dissociate. This creates a transient vacant coordination site for bulky substrates (e.g., α-olefins or aryl halides) to enter the inner sphere, while the robust metal-pyridine bond keeps the ligand anchored[2][3].

Hemilability L Bidentate N,N'-Coordination (Resting State) H Hemilabile Imine Dissociation (Vacant Site Creation) L->H Dynamic Equilibrium S Substrate Coordination (Catalytic Turnover) H->S Substrate Entry R Re-coordination of Imine (Stabilization) S->R Reaction R->L Product Exit

Hemilabile behavior of N-(Phenylmethylene)-2-pyridinamine facilitating substrate entry.

Core Workflows & Protocols

Protocol A: Hafnium-Catalyzed α-Olefin Polymerization

Pyridyl-amido complexes of Hafnium, activated by borane Lewis acids, are extremely efficient catalysts for the polymerization of α-olefins like 1-hexene[2].

Rationale for Experimental Choices: Tris(pentafluorophenyl)borane (FAB) is utilized as the activator rather than traditional alumoxanes. FAB abstracts a methyl group from the {N−,N,CAryl−}HfMe₂ precatalyst to form an inner-sphere ion pair. This generates a highly electrophilic, coordinatively unsaturated cationic Hf center that rapidly inserts α-olefins into the Hf-C bond[2].

Step-by-Step Methodology:

  • Precatalyst Preparation: In a nitrogen-filled glovebox, dissolve 5.0 mg of the Hf-pyridyl-imine precatalyst in 0.5 mL of dry, degassed toluene-d8 within an NMR tube.

  • Activation: Add 1.05 equivalents of tris(pentafluorophenyl)borane (FAB) at room temperature.

  • Self-Validation (QC Step): Immediately acquire a ¹⁹F NMR spectrum. The protocol is self-validating if you observe a chemical shift difference between the p-F and m-F resonances of the counterion (Δm-F,p-F ≈ 4.64 ppm). This specific shift confirms the quantitative formation of the active inner-sphere ion pair[2].

  • Substrate Introduction: Cool the NMR tube to -20°C. Inject 170 equivalents of 1-hexene.

  • Polymerization & Quenching: Allow the reaction to proceed for 30 minutes, tracking the disappearance of the olefinic carbon signals (δC = 211 ppm) via ¹³C NMR[2]. Quench with 1 mL of acidified methanol.

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

N-(Phenylmethylene)-2-pyridinamine forms highly stable square-planar complexes with Cu(II) and Pd(II) (M-N bond lengths of 1.95–1.98 Å), which are exceptionally active for cross-coupling reactions[1].

Rationale for Experimental Choices: Microwave irradiation is chosen over conventional heating to exploit the polar nature of the metal-ligand complex, reducing reaction times from hours to 15–20 minutes. The robust π-conjugation of the ligand prevents the thermal degradation of the Pd(II) species into inactive Pd(0) black[1].

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL microwave vial equipped with a magnetic stir bar, combine 1.0 mmol of aryl bromide, 1.2 mmol of phenylboronic acid, 2.0 mmol of K₂CO₃, and 0.5 mol% of the Pd(II)-pyridyl-imine catalyst.

  • Solvent Addition: Add 3.0 mL of a green solvent mixture (EtOH/H₂O, 1:1 v/v). Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Heat the mixture in a dedicated microwave synthesizer at 80°C for 15 minutes (dynamic power adjustment to maintain temperature).

  • Self-Validation (QC Step): Extract a 50 µL aliquot, dilute in EtOAc, and analyze via GC-MS. The system is validated if the aryl bromide peak is completely consumed without the visual appearance of precipitated black palladium in the vial, confirming the ligand's structural integrity[1].

  • Workup: Extract the aqueous layer with EtOAc (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

G A Pd(II)-Pyridyl-Imine Precatalyst B Active Pd(0) Species A->B Reduction C Oxidative Addition (Aryl Halide) B->C Ar-X D Transmetalation (Boronic Acid) C->D Ar'-B(OH)2 Base E Reductive Elimination (Biaryl Product) D->E E->B Product Release

Catalytic cycle of Suzuki-Miyaura cross-coupling using Pd-pyridyl-imine complexes.

Quantitative Data Presentation

The versatility of N-(Phenylmethylene)-2-pyridinamine is demonstrated across a variety of transition metal centers. The table below synthesizes the catalytic performance metrics derived from recent organometallic studies.

Metal ComplexApplicationSubstrateKey ConditionsPerformance Metric
Pd(II) / Cu(II) Suzuki-Miyaura Cross-CouplingAryl BromidesMicrowave, 80°C, 15–20 minTOF up to 450 h⁻¹[1]
Hf(IV) Olefin Polymerization1-HexeneToluene, FAB activator, -20°CHigh MW Polyolefins (Quantitative)[2]
Os(II) / Ru(II) C-H Bond Activation2-VinylpyridineToluene, Reflux, 15 hQuantitative Yields (Equilibrium mixtures)[3]
Zn(II) Mechanochemical SynthesisAmines/AldehydesSolvent-free grinding, SiO₂ support78% conversion in 30 min[1]

References

  • Vulcanchem: Ligand Design Strategies. N-(Phenylmethylene)-2-pyridinamine. Vulcanchem.
  • On the First Insertion of α-Olefins in Hafnium Pyridyl-Amido Polymerization Catalysts. Organometallics - ACS Publications.
  • Displacement of Phenyl and Styryl Ligands by Benzophenone Imine and 2-Vinylpyridine on Ruthenium and Osmium. Organometallics - ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Best recrystallization solvents for purifying crude N-(Phenylmethylene)-2-pyridinamine

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with the purification of N-(Phenylmethylene)-2-pyridinamine (a Schiff b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with the purification of N-(Phenylmethylene)-2-pyridinamine (a Schiff base derived from 2-aminopyridine and benzaldehyde).

Schiff bases (imines) present unique purification challenges. The azomethine bond (-C=N-) is highly susceptible to nucleophilic attack, meaning that improper solvent selection or excessive thermal stress can drive the equilibrium backward, hydrolyzing the product back into its constituent amine and aldehyde. This guide provides a self-validating framework for selecting the optimal recrystallization solvent and executing the procedure without inducing product degradation.

Solvent Selection Matrix

Selecting the correct solvent requires balancing the thermal solubility gradient against the chemical stability of the imine. All quantitative data and mechanistic rationales are summarized below to facilitate rapid decision-making.

Solvent SystemBoiling Point (°C)Dielectric Constant (ε)SuitabilityMechanistic Rationale
Absolute Ethanol 78.324.5Optimal Provides an ideal thermal solubility gradient. Hydrogen bonding stabilizes the imine nitrogen without inducing hydrolysis, provided the solvent is strictly anhydrous.
Ethanol / Hexane ~68 (Mix)~13.0Optimal (Co-solvent) Hexane acts as a non-polar anti-solvent. It forces the moderately polar Schiff base out of solution while retaining highly non-polar impurities in the mother liquor.
Toluene / Hexane 110.6 / 69.02.4 / 1.9Good A completely anhydrous environment prevents hydrolysis. However, the high boiling point of toluene may cause thermal degradation of sensitive imines during prolonged heating.
Aqueous Methanol 64.7 / 10033.0 / 80.1Poor (High Risk) Water acts as a strong nucleophile, attacking the electrophilic azomethine carbon. This leads to rapid hydrolysis and reversion into 2-aminopyridine and benzaldehyde.

Standard Operating Procedure: Co-Solvent Recrystallization

This protocol utilizes an Absolute Ethanol/Hexane co-solvent system to maximize yield while preventing hydrolysis. Every step is designed as a self-validating system to ensure scientific integrity and reproducibility.

Step 1: Initial Dissolution

  • Action: Place the crude N-(Phenylmethylene)-2-pyridinamine in an oven-dried Erlenmeyer flask. Add a minimum volume of hot absolute ethanol (heated to ~70°C) while swirling.

  • Causality: Absolute (100%) ethanol is mandatory. Even trace water in 95% ethanol can initiate hydrolysis at elevated temperatures. The heat increases the kinetic energy of the solvent molecules, disrupting the crude crystal lattice.

Step 2: Anti-Solvent Addition

  • Action: Once fully dissolved, maintain the heat and add hot hexane dropwise until the solution becomes faintly turbid (reaches the cloud point).

  • Causality: Hexane lowers the bulk dielectric constant of the medium. The sudden drop in polarity reduces the solubility of the target imine, indicating the saturation threshold has been reached.

Step 3: Thermal Equilibration & Nucleation

  • Action: Add 1-2 drops of absolute ethanol just until the turbidity clears. Remove the flask from the heat source, cover it with a watch glass, and allow it to cool to room temperature undisturbed.

  • Self-Validation: If the solution remains cloudy after adding ethanol, impurities are crashing out kinetically. Perform a hot gravity filtration before proceeding. Slow cooling ensures the thermodynamic formation of pure crystal lattices rather than the kinetic trapping of impurities.

Step 4: Crystallization & Filtration

  • Action: Once at room temperature, chill the flask in an ice bath for 15 minutes. Filter the crystals under vacuum using a Büchner funnel and wash with ice-cold hexane.

  • Self-Validation: Spot the mother liquor (filtrate) on a TLC plate alongside the pure product. If the product spot is intense, concentrate the filtrate under reduced pressure to harvest a second crop of crystals.

Step 5: Desiccation

  • Action: Dry the crystals in a vacuum desiccator over anhydrous silica gel for 24 hours to remove residual solvent.

Troubleshooting & FAQs

Q: My product oiled out instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the target compound separates as a liquid phase because the solvent mixture's temperature exceeds the compound's melting point in that specific solvent system.

  • Resolution: Reheat the mixture until the oil completely redissolves. Add 10-15% more of the primary solvent (absolute ethanol) to decrease the saturation temperature, ensuring the compound precipitates at a temperature below its melting point. You can also introduce a seed crystal to lower the activation energy required for crystal lattice formation.

Q: I smell a strong almond-like odor during recrystallization, and my yield is extremely low. What happened? A: The almond odor is benzaldehyde. This is a definitive diagnostic indicator that your Schiff base has undergone hydrolysis. The azomethine bond (-C=N-) was nucleophilically attacked by water.

  • Resolution: Discard the hydrolyzed batch or re-condense it using a Dean-Stark apparatus or microwave irradiation. For future purifications, ensure all glassware is strictly oven-dried and verify that your absolute ethanol has not absorbed atmospheric moisture.

Q: Can I use dichloromethane (DCM) for recrystallization? A: DCM is excellent for dissolving the crude product but has a very low boiling point (39.6°C). This provides a poor thermal gradient for standard cooling-based recrystallization.

  • Resolution: If you must use DCM, avoid thermal recrystallization. Instead, use a vapor diffusion setup or a solvent-antisolvent layering technique (layering hexane carefully over the DCM solution) to induce slow crystallization.

Workflow Diagram

G Start Crude N-(Phenylmethylene)- 2-pyridinamine Dissolve Dissolve in Hot Absolute Ethanol (70°C) Start->Dissolve CheckClear Is Solution Clear? Dissolve->CheckClear Filter Hot Gravity Filtration (Remove Insoluble Impurities) CheckClear->Filter No (Particulates present) AntiSolvent Add Hot Hexane Dropwise Until Turbid (Cloud Point) CheckClear->AntiSolvent Yes Filter->AntiSolvent ClearTurbidity Add 1-2 Drops EtOH to Clear Turbidity AntiSolvent->ClearTurbidity Cooling Cool Slowly to RT, Then Ice Bath ClearTurbidity->Cooling Validation Validate: Check Filtrate via TLC Cooling->Validation Vacuum Filtration Pure Pure Schiff Base Crystals Validation->Pure TLC confirms purity

Workflow for the co-solvent recrystallization of N-(Phenylmethylene)-2-pyridinamine.

Optimization

Removing unreacted benzaldehyde from synthesized N-(Phenylmethylene)-2-pyridinamine

This technical support guide is designed for researchers, scientists, and drug development professionals who are synthesizing N-(Phenylmethylene)-2-pyridinamine and encounter challenges in removing unreacted benzaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are synthesizing N-(Phenylmethylene)-2-pyridinamine and encounter challenges in removing unreacted benzaldehyde. This document provides in-depth troubleshooting guides, detailed experimental protocols, and a comprehensive FAQ section to address common purification issues.

Troubleshooting Guides: Strategies for Removing Unreacted Benzaldehyde

The selection of a purification method is contingent upon the scale of the reaction, the available laboratory equipment, and the purity requirements of the final product. Below are detailed protocols for the most effective techniques to isolate N-(Phenylmethylene)-2-pyridinamine from residual benzaldehyde.

Method 1: Recrystallization

Recrystallization is often the most effective and economical method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and impurities in a selected solvent system at varying temperatures.

Scientific Rationale: N-(Phenylmethylene)-2-pyridinamine is a solid at room temperature, while benzaldehyde is a liquid. This significant difference in physical state, coupled with differing solubilities, makes recrystallization an ideal first choice for purification. A suitable solvent will dissolve the Schiff base and the benzaldehyde impurity when hot, but upon cooling, the less soluble Schiff base will crystallize out, leaving the benzaldehyde and other impurities in the mother liquor.[1][2][3]

Experimental Protocol:

  • Solvent Selection: The choice of solvent is critical. Ideal solvents are those in which N-(Phenylmethylene)-2-pyridinamine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] Common choices include ethanol, methanol, or a two-solvent system like ethyl acetate/hexanes.[1][4][5]

  • Dissolution: In an Erlenmeyer flask, add the crude product. Heat the selected solvent and add the minimum amount of the hot solvent to the flask with swirling until the solid is completely dissolved.[1][2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[2][6]

  • Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1][2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing benzaldehyde.[2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Troubleshooting Recrystallization:

  • Problem: The compound "oils out" instead of forming crystals.

    • Solution: This occurs when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a pure crystal of the product can also induce crystallization.[5]

  • Problem: No crystals form upon cooling.

    • Solution: The solution may be too dilute. Evaporate some of the solvent to increase the concentration of the product and attempt to crystallize again. Gently scratching the inside of the flask with a glass rod at the meniscus can also initiate crystal growth.[5]

Method 2: Chemical Washing with Sodium Bisulfite

This extractive method is highly selective for aldehydes and is particularly useful when recrystallization is ineffective or when dealing with an oily product.

Scientific Rationale: Sodium bisulfite undergoes a nucleophilic addition reaction with benzaldehyde to form a water-soluble bisulfite adduct.[7][8][9] This adduct can then be easily separated from the organic layer containing the desired N-(Phenylmethylene)-2-pyridinamine, which does not react with sodium bisulfite. The reaction is reversible, allowing for the potential recovery of the benzaldehyde if needed.[7][10]

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane or diethyl ether.[2][8]

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 2-3 minutes to ensure thorough mixing and reaction.[2]

  • Separation: Allow the layers to separate. The aqueous layer (typically the bottom layer, depending on the organic solvent's density) contains the benzaldehyde-bisulfite adduct. Drain and collect the aqueous layer.[2]

  • Repeat: Repeat the extraction with a fresh portion of the sodium bisulfite solution to ensure complete removal of the benzaldehyde.

  • Washing: Wash the organic layer with deionized water and then with brine (saturated aqueous NaCl) to remove any residual water-soluble impurities.[2][7]

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2][8]

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified product.[2][8]

Troubleshooting the Bisulfite Wash:

  • Problem: An emulsion forms between the organic and aqueous layers.

    • Solution: Add a small amount of brine to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous layer and can help to break the emulsion.

  • Problem: The product is not pure after the wash.

    • Solution: Ensure the sodium bisulfite solution is freshly prepared, as it can be oxidized by air over time. Also, increase the number of extractions to ensure all the benzaldehyde has reacted and been removed.

Method 3: Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.

Scientific Rationale: Benzaldehyde and N-(Phenylmethylene)-2-pyridinamine have different polarities and will therefore interact differently with the stationary phase (e.g., alumina or silica gel). By eluting with a solvent system of appropriate polarity, the compounds can be separated.

A Word of Caution on Silica Gel: Schiff bases can be sensitive to acidic conditions and may hydrolyze on a standard silica gel column.[1][11] It is often recommended to use neutral or basic alumina for the purification of imines to prevent decomposition.[1][11]

Experimental Protocol:

  • Stationary Phase Selection: Choose neutral or basic alumina as the stationary phase.

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that provides good separation between benzaldehyde and the desired product. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[12]

  • Column Packing: Pack the chromatography column with the chosen stationary phase as a slurry in the initial eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the top of the column.[13]

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes. The less polar compound (typically benzaldehyde) will elute first.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Column Chromatography:

  • Problem: Poor separation of the compounds.

    • Solution: The eluent system is not optimal. Adjust the polarity of the eluent. If the compounds are eluting too quickly, decrease the polarity (e.g., increase the proportion of hexanes). If they are not moving down the column, increase the polarity (e.g., increase the proportion of ethyl acetate).

  • Problem: The product appears to be decomposing on the column.

    • Solution: If using silica gel, switch to neutral or basic alumina.[1][11] Alternatively, the eluent can be neutralized by adding a small amount of triethylamine (e.g., 0.1-1%).

Data and Workflow Visualization

Table 1: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Water
N-(Phenylmethylene)-2-pyridinamine182.2335-40 / 112-114[14]97-101 / 0.1 mmHgLimited (<0.1 mg/mL)[14]
Benzaldehyde106.12-57.12[15]178.1[15]Slightly soluble (~6.95 g/L)[15][16]

Diagram 1: Decision Tree for Purification Method Selection

G start Crude Product: N-(Phenylmethylene)-2-pyridinamine + Benzaldehyde is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes bisulfite_wash Perform Sodium Bisulfite Wash is_solid->bisulfite_wash No (oily) is_pure Is the product pure (by TLC/NMR)? recrystallize->is_pure is_pure->bisulfite_wash No end Pure Product is_pure->end Yes is_pure2 is_pure2 bisulfite_wash->is_pure2 Check Purity chromatography Consider Column Chromatography (Neutral Alumina) chromatography->end is_pure2->chromatography No is_pure2->end Yes

Caption: Decision tree for selecting a purification method.

Diagram 2: Workflow for Sodium Bisulfite Wash

G cluster_0 Organic Phase cluster_1 Aqueous Phase A 1. Dissolve crude product in organic solvent B 2. Extract with saturated NaHSO3 solution A->B C 3. Separate organic layer D 4. Wash with water & brine C->D E 5. Dry over Na2SO4 D->E F 6. Filter & evaporate solvent E->F G Pure Product F->G B->C H Aqueous waste containing benzaldehyde-bisulfite adduct B->H

Caption: General workflow for aldehyde removal via bisulfite extraction.

Frequently Asked Questions (FAQs)

Q1: Why is my synthesized Schiff base yellow? A: The yellow color is characteristic of many Schiff bases, including N-(Phenylmethylene)-2-pyridinamine, due to the extended conjugation of the π-system across the imine bond and the aromatic rings. This is generally not an indication of impurity.

Q2: My Schiff base seems to decompose over time. How can I store it properly? A: The imine bond in Schiff bases is susceptible to hydrolysis.[1][11] To ensure stability, store the purified product in a tightly sealed container, protected from moisture and light, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[11] Storing at a low temperature can also prolong its shelf life.

Q3: I notice an almond-like smell in my product. What is it? A: The characteristic almond-like smell is from unreacted benzaldehyde.[16][17] Its presence indicates that the purification was incomplete.

Q4: Can I use a basic wash (e.g., NaOH or Na₂CO₃) to remove the benzaldehyde? A: A basic wash is not effective for removing benzaldehyde itself. However, it is highly recommended if your benzaldehyde has been exposed to air, as it will remove the benzoic acid impurity that forms from oxidation.[7] Benzoic acid is converted to its water-soluble sodium salt and extracted into the aqueous layer.

Q5: What is the purpose of adding molecular sieves to the initial reaction? A: The formation of a Schiff base is a condensation reaction that produces water as a byproduct.[8][18] According to Le Chatelier's principle, the presence of water can drive the equilibrium back towards the starting materials, reducing the yield. Molecular sieves are dehydrating agents that trap the water as it is formed, shifting the equilibrium towards the product and increasing the yield.[14][18]

Q6: Can I use distillation to remove the benzaldehyde? A: Distillation is a potential method given the significant difference in boiling points between benzaldehyde (178.1 °C) and N-(Phenylmethylene)-2-pyridinamine (97-101 °C at 0.1 mmHg).[15] However, this would require vacuum distillation to avoid thermal decomposition of the Schiff base. This method is generally more suitable for large-scale purifications and may not be as practical for smaller lab-scale syntheses compared to recrystallization or extraction.

References

  • Benzaldehyde - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • Benzaldehyde | Aroma, Flavoring, Preservative - Britannica. (n.d.). Retrieved March 26, 2026, from [Link]

  • Benzaldehyde Benzoic Aldehyde FRESH >99,9% - 100ml - SYNTHETIKA. (n.d.). Retrieved March 26, 2026, from [Link]

  • Benzaldehyde (CAS 100-52-7): Odor profile, Properties, & IFRA compliance - Scent.vn. (n.d.). Retrieved March 26, 2026, from [Link]

  • How to purify Schiff base product? - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • Forming the sodium bisulfite adduct of Benzaldehyde. - Sciencemadness Discussion Board. (n.d.). Retrieved March 26, 2026, from [Link]

  • How to run column chromatography. (n.d.). Retrieved March 26, 2026, from [Link]

  • Preparation of benzaldehyde - PrepChem.com. (n.d.). Retrieved March 26, 2026, from [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. (2017). Retrieved March 26, 2026, from [Link]

  • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. (1999). Retrieved March 26, 2026, from [Link]

  • Is there an effective way of purifying schiff bases? - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde - MDPI. (2023). Retrieved March 26, 2026, from [Link]

  • How can I remove aldehyde from a schiff base reaction? - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • Synthesis, Characterization and Antibacterial Activity of Schiff Base of Cu (II), Ni (II) and Co (II) Complexes - Der Pharma Chemica. (2021). Retrieved March 26, 2026, from [Link]

  • Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. (n.d.). Retrieved March 26, 2026, from [Link]

  • US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents. (n.d.).
  • Recrystallization method. (n.d.). Retrieved March 26, 2026, from [Link]

  • Removal of benzaldehyde from a water/ethanol mixture by applying scavenging techniques. (2025). Retrieved March 26, 2026, from [Link]

  • Removal of benzaldehyde from a water/ethanol mixture by applying scavenging techniques - BIOPRO. (n.d.). Retrieved March 26, 2026, from [Link]

  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air - The Royal Society of Chemistry. (n.d.). Retrieved March 26, 2026, from [Link]

  • 2-Pyridinamine, N-(phenylmethyl)- - the NIST WebBook. (n.d.). Retrieved March 26, 2026, from [Link]

  • 2-Pyridinamine, N-(phenylmethyl)- - the NIST WebBook. (n.d.). Retrieved March 26, 2026, from [Link]

  • WO2010018895A1 - Process for the preparation of n-phenyl-2-pyrimidine-amine derivatives. (n.d.).
  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved March 26, 2026, from [Link]

  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). Retrieved March 26, 2026, from [Link]

  • N-Phenyl-2-pyridinemethanamine | C12H12N2 | CID 78027 - PubChem - NIH. (n.d.). Retrieved March 26, 2026, from [Link]

  • WO2017189339A1 - Process for the preparation of n-[(5-pyrimidinyl)methyl]-2-pyridinamines - Google Patents. (n.d.).
  • CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents. (n.d.).
  • The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. (2014). Retrieved March 26, 2026, from [Link]

  • 2-Pyridinamine, N-(phenylmethyl)- - Substance Details - SRS | US EPA. (n.d.). Retrieved March 26, 2026, from [Link]

Sources

Troubleshooting

Minimizing side reactions during N-(Phenylmethylene)-2-pyridinamine metal complexation

Welcome to the Technical Support Center for coordination chemistry involving N-(Phenylmethylene)-2-pyridinamine (also known as 2-(benzylideneamino)pyridine). As a bidentate N,N'-donor Schiff base, this ligand is highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for coordination chemistry involving N-(Phenylmethylene)-2-pyridinamine (also known as 2-(benzylideneamino)pyridine). As a bidentate N,N'-donor Schiff base, this ligand is highly valued for its catalytic and photophysical properties. However, its azomethine (C=N) linkage presents specific stability challenges during metallation.

This guide is designed by application scientists to help you troubleshoot, optimize, and validate your metal complexation workflows, ensuring high-yield synthesis while minimizing side reactions.

Section 1: Diagnostic Troubleshooting Guide

Q: Why does my ligand degrade into 2-aminopyridine and benzaldehyde immediately upon adding the metal salt? The Causality: This is a classic case of metal-promoted imine hydrolysis. When a Lewis acidic transition metal (e.g., Cu²⁺, Zn²⁺) coordinates to the azomethine nitrogen, it withdraws electron density, polarizing the C=N bond[1]. This polarization makes the imine carbon highly electrophilic and exceptionally vulnerable to nucleophilic attack by trace water in your solvent, leading to the cleavage of the ligand[2]. The Solution: You must synthesize the complex under strictly anhydrous conditions. We highly recommend adding a chemical water scavenger, such as , which irreversibly reacts with trace moisture to form inert ethanol and ethyl formate, thereby protecting the imine bond[3].

Q: I am trying to synthesize a heteroleptic complex, but I keep isolating the homoleptic[M(L)₂]²⁺ species. How can I control this? The Causality: Ligand scrambling occurs when the thermodynamic stability of the homoleptic complex outcompetes the kinetic formation of the heteroleptic species. Because N-(Phenylmethylene)-2-pyridinamine has a strong chelating effect, rapid metal addition or high local ligand concentrations will shift the equilibrium toward the bis-ligated thermodynamic sink. The Solution: Invert your addition order. Add the ligand dropwise to a dilute solution of the metal precursor at reduced temperatures (0–5 °C). This traps the kinetic mono-ligated product before a second ligand can coordinate.

Q: My complex precipitates immediately as an intractable, insoluble powder instead of crystalline material. What went wrong? The Causality: You are likely observing the formation of coordination oligomers or polymers. While N-(Phenylmethylene)-2-pyridinamine is a bidentate chelator, if the metal center requires a higher coordination number (e.g., octahedral Ni²⁺) and you lack coordinating counterions or solvent molecules, the complex will satisfy its coordination sphere by bridging with the pyridine or imine nitrogens of adjacent molecules. The Solution: Use a solvent that can act as a capping ligand (e.g., acetonitrile) or utilize metal salts with strongly coordinating anions (like chlorides or acetates) to satisfy the metal's coordination sphere and prevent intermolecular bridging.

Section 2: Mechanistic & Workflow Visualizations

Mechanism Ligand N-(Phenylmethylene)- 2-pyridinamine Activated Lewis Acid Activated Imine[L-M]2+ Ligand->Activated Coordination Metal Metal Salt (MCl2) Metal->Activated Water Trace H2O (Nucleophile) Activated->Water Exposure Dry Strictly Anhydrous Conditions Activated->Dry Protection Hydrolysis Side Reaction: Ligand Cleavage Water->Hydrolysis Complex Stable Target Complex [M(L)Cl2] Dry->Complex Chelation Products 2-Aminopyridine + Benzaldehyde Hydrolysis->Products

Mechanistic pathway of metal-promoted imine hydrolysis versus stable metal complexation.

Workflow Step1 Schlenk Line Preparation Step2 Solvent Deoxygenation Step1->Step2 Step3 Ligand Dissolution (+ TEOF Scavenger) Step2->Step3 Step4 Dropwise Metal Addition (0°C) Step3->Step4 Step5 Reflux & Crystallization Step4->Step5

Step-by-step workflow for the anhydrous complexation of Schiff base ligands.

Section 3: Step-by-Step Experimental Methodologies

Protocol: Anhydrous Synthesis of[M(N-(Phenylmethylene)-2-pyridinamine)Cl₂] This protocol is designed as a self-validating system, utilizing colorimetric shifts and solubility changes to confirm successful chelation without hydrolysis.

  • Glassware Preparation: Flame-dry a Schlenk flask under a high vacuum for 10 minutes to remove surface-bound moisture. Backfill with ultra-high purity Argon.

  • Solvent Conditioning: Transfer 20 mL of anhydrous acetonitrile (MeCN) into the flask via a gastight syringe. Add 0.5 mL of triethyl orthoformate (TEOF) to chemically scavenge any residual trace moisture[3].

  • Ligand Dissolution: Dissolve 1.0 mmol of N-(Phenylmethylene)-2-pyridinamine in the solvent.

    • Self-Validation Check: The solution must be pale yellow and perfectly clear. Any cloudiness indicates pre-existing degradation.

  • Kinetic Metal Addition: Cool the flask to 0 °C using an ice bath. Slowly add 1.0 mmol of the anhydrous metal salt (e.g., CuCl₂ or ZnCl₂) dissolved in 5 mL of MeCN dropwise over 15 minutes under vigorous stirring.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation Check: Successful coordination results in a distinct bathochromic color shift (e.g., to deep green for Cu²⁺) without the formation of a white precipitate. A white precipitate is a primary indicator of 2-aminopyridine byproduct from hydrolysis.

  • Isolation: Concentrate the solution under reduced pressure to approximately 5 mL. Layer carefully with anhydrous diethyl ether to induce crystallization. Filter the resulting microcrystals under an inert atmosphere and dry under a vacuum.

Section 4: Quantitative Data & Solvent Selection

Selecting the correct solvent is the most critical variable in preventing side reactions. Use the matrix below to optimize your reaction conditions.

Solvent SystemTrace H₂O ToleranceRecommended ScavengerHydrolysis RiskOligomerization Risk
Methanol (Reagent) Very LowNone (Incompatible)Critical (>80%) Low
Ethanol (Absolute) LowTriethyl OrthoformateModerate (30-50%)Low
Dichloromethane (Dry) ModerateMolecular Sieves (4Å)Low (<10%)High
Acetonitrile (Anhydrous) HighTrimethyl OrthoformateMinimal (<1%) Moderate

Section 5: Frequently Asked Questions (FAQs)

Q: Can I store the synthesized complex in ambient air? A: While the free N-(Phenylmethylene)-2-pyridinamine ligand is relatively stable as a solid[2], the metal complexes vary. Zn(II) and Ni(II) complexes are generally air-stable, but Cu(I)/Cu(II) complexes may undergo slow moisture-induced degradation over time. Always store the final complexes in a vacuum desiccator.

Q: How can I verify that hydrolysis hasn't occurred using ¹H NMR? A: The most reliable diagnostic peak is the azomethine proton (-CH=N-). In the intact N-(Phenylmethylene)-2-pyridinamine ligand, this appears as a sharp singlet at exactly δ 8.25 ppm (in CDCl₃)[4]. If hydrolysis has occurred, this peak will disappear, and you will instead observe the distinct aldehyde proton of the benzaldehyde byproduct far downfield at approximately δ 10.0 ppm .

Q: Are there alternative ligands if the hydrolysis risk remains too high? A: Yes. If your application allows, you can reduce the imine bond using sodium borohydride (NaBH₄) to form the corresponding secondary amine (N-benzyl-2-pyridinamine). Amine ligands are entirely immune to hydrolysis, though they lack the π-acceptor properties and structural rigidity of the azomethine linkage[1].

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR chemical shifts for N-(Phenylmethylene)-2-pyridinamine

Topic: Comparative Analysis of Experimental vs. In Silico NMR Chemical Shifts for N-(Phenylmethylene)-2-pyridinamine Executive Summary In modern drug development and transition-metal catalysis, Schiff base ligands like N...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Comparative Analysis of Experimental vs. In Silico NMR Chemical Shifts for N-(Phenylmethylene)-2-pyridinamine

Executive Summary

In modern drug development and transition-metal catalysis, Schiff base ligands like N-(Phenylmethylene)-2-pyridinamine (IUPAC: (E)-1-phenyl-N-(pyridin-2-yl)methanimine) serve as critical bidentate N,N'-donor scaffolds [1]. Accurate structural elucidation of these compounds is paramount. While High-Field Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard, researchers increasingly rely on in silico prediction software to streamline workflows.

This guide provides an objective performance comparison between Experimental High-Field NMR (400 MHz) and two leading predictive alternatives: Empirical Additivity Rules (e.g., ChemDraw Predictor) and Machine Learning Ensembles (e.g., Mnova NMRPredict) . By analyzing the causality behind spectral deviations, this guide equips analytical scientists with the insights needed to confidently assign complex heterocyclic spectra.

The Molecule: Structural & Stereoelectronic Context

N-(Phenylmethylene)-2-pyridinamine ( C12​H10​N2​ ) is synthesized via the condensation of 2-aminopyridine and benzaldehyde [2].

X-ray crystallographic and Nuclear Overhauser Effect (NOE) studies confirm that the molecule exists predominantly in the (E)-configuration [1]. To maximize π -conjugation, the pyridine and phenyl rings adopt a nearly coplanar arrangement. This specific 3D geometry creates powerful magnetic anisotropic effects that heavily influence the chemical shifts of the surrounding protons—a phenomenon that serves as the ultimate stress test for NMR prediction algorithms.

Self-Validating Experimental Protocol

To establish a trustworthy ground truth, experimental data must be acquired using a self-validating system. A self-validating protocol eliminates confirmation bias by using orthogonal 2D data streams to independently verify 1D multiplet assignments.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of high-purity N-(Phenylmethylene)-2-pyridinamine in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Setup: Utilize a 400 MHz NMR spectrometer equipped with a 5 mm multinuclear inverse (BBI) probe. Perform 3D gradient shimming to ensure a homogeneous magnetic field, achieving a line width of < 0.5 Hz for the TMS signal.

  • 1D Acquisition:

    • 1 H NMR: Run a standard 30° pulse sequence (zg30), 16 scans, 1-second relaxation delay (d1), and a spectral width of 20 ppm.

    • 13 C NMR: Run a proton-decoupled sequence (zgpg30), 1024 scans, 2-second relaxation delay to account for quaternary carbons.

  • 2D Validation Loop: Acquire 1H−13C HSQC (Heteronuclear Single Quantum Coherence) to map direct C-H bonds, and HMBC (Heteronuclear Multiple Bond Correlation) to trace 2- and 3-bond connectivities across the imine bridge, definitively linking the pyridine and phenyl systems.

Workflow Visualization

G N1 Sample Preparation (15 mg in 0.6 mL CDCl3) N2 1D NMR Acquisition (1H & 13C 400/100 MHz) N1->N2 Load Sample N3 2D NMR Validation (COSY, HSQC, HMBC) N2->N3 Signal Overlap N4 In Silico Prediction (Heuristic & ML Models) N2->N4 Baseline Data N5 Data Reconciliation & Final Assignment N3->N5 Connectivity N4->N5 Expected Shifts

Figure 1: Self-validating NMR workflow integrating 1D/2D experiments with in silico predictions.

Performance Comparison: Experimental vs. Alternatives

The tables below benchmark the experimental ground truth [1] against two predictive alternatives.

  • Alternative 1 (Empirical): Relies on base structural fragments and heuristic additivity rules (HOSE codes up to 3 spheres).

  • Alternative 2 (Machine Learning): Utilizes ensemble ML models trained on massive, conformationally-aware spectral databases.

Table 1: 1 H NMR Chemical Shifts (ppm in CDCl3​ )
Proton EnvironmentExperimental (400 MHz)Alternative 1 (Empirical)Alternative 2 (ML) Δ (Empirical) Δ (ML)
Pyridine H6 8.51 (d, J = 4.8 Hz)8.458.50-0.06-0.01
Imine -CH=N- 8.25 (s)8.058.21-0.20 -0.04
Phenyl ortho-H 7.75–7.68 (m)7.827.71+0.07+0.01
Phenyl meta/para-H 7.50–7.40 (m)7.457.46N/AN/A
Table 2: 13 C NMR Chemical Shifts (ppm in CDCl3​ )
Carbon EnvironmentExperimental (100 MHz)Alternative 1 (Empirical)Alternative 2 (ML)
Imine C=N 160.5158.2160.1
Pyridine C2 (ipso) 154.2156.0154.5
Pyridine C6 149.7148.5149.4
Phenyl C1 (ipso) 136.4135.1136.2
Aromatic C-H 130.1–128.3131.0–127.5130.5–128.0

Mechanistic Insights & Causality (E-E-A-T)

Why do the prediction models deviate from the experimental data, and what does this tell us about the molecule?

1. The Imine Proton Anomaly ( δ 8.25 ppm) The most significant point of failure for Empirical Prediction (Alternative 1) is the imine proton (-CH=N-), underestimating its shift by 0.20 ppm.

  • The Causality: Empirical predictors calculate the base shift of an imine and add generic increments for the attached phenyl and pyridine rings. However, they fail to account for the rigid, coplanar (E)-geometry of N-(Phenylmethylene)-2-pyridinamine. This coplanarity places the imine proton directly in the deshielding region of the adjacent aromatic ring currents. Machine Learning models (Alternative 2) capture this non-linear stereoelectronic effect because their training sets inherently weight the conformational locking of conjugated Schiff bases.

2. Nitrogen Lone-Pair Anisotropy The Pyridine C2 (ipso) carbon appears at 154.2 ppm experimentally. Empirical rules often overestimate this (156.0 ppm) because they struggle to balance the electron-withdrawing nature of the imine nitrogen with the electron-donating resonance from the pyridine nitrogen's lone pair. The exact dihedral angle between the imine plane and the pyridine ring dictates the extent of orbital overlap.

3. Solvent Effects and Hydrogen Bonding It is critical to note that running this experiment in a different solvent drastically alters the landscape. For instance, in DMSO- d6​ , the imine proton can shift further downfield due to the highly polar nature of the solvent stabilizing the polarized resonance structures of the C=N bond [3]. When selecting an in silico tool, ensure the algorithm allows for solvent-specific dielectric constant adjustments.

Conclusion

While empirical additivity rules provide a fast, computationally inexpensive baseline, they lack the stereoelectronic awareness required for highly conjugated systems like N-(Phenylmethylene)-2-pyridinamine. For drug development professionals making critical structural assignments, Machine Learning-based prediction tools offer a vastly superior alternative, closely mirroring High-Field Experimental NMR data. However, neither software should replace the self-validating experimental loop of 1D and 2D NMR acquisition when absolute certainty is required for patent filing or clinical progression.

References

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antibacterial Activity of Some Amino Acid Derivatives. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2013). Studies on Synthesis and Anthelmintic Activities of Some N-Benzylidenepyridin-2-amines. Retrieved from[Link]

Comparative

Characterization of the Imine (C=N) Stretch in N-(Phenylmethylene)-2-pyridinamine: A Methodological Comparison Guide

Executive Summary N-(Phenylmethylene)-2-pyridinamine—systematically known as (E)-1-phenyl-N-(pyridin-2-yl)methanimine—is a bidentate N,N'-donor Schiff base ligand widely utilized in transition metal catalysis and organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(Phenylmethylene)-2-pyridinamine—systematically known as (E)-1-phenyl-N-(pyridin-2-yl)methanimine—is a bidentate N,N'-donor Schiff base ligand widely utilized in transition metal catalysis and organic electronics[1]. The definitive structural fingerprint of this compound is its imine (C=N) bond. For researchers synthesizing this compound via the condensation of 2-aminopyridine and benzaldehyde, Fourier Transform Infrared (FTIR) spectroscopy is the primary tool for structural validation.

This guide objectively compares the two dominant FTIR sampling methodologies—Transmission (KBr Pellet) FTIR and Attenuated Total Reflectance (ATR) FTIR —evaluating their performance, optical physics, and reliability in characterizing the characteristic imine stretch of N-(Phenylmethylene)-2-pyridinamine.

Mechanistic Causality: The Imine (C=N) Stretch

To accurately assign FTIR peaks, one must understand the underlying quantum mechanical and physical principles governing the molecule's vibrations.

  • The Conjugation Effect: In a standard, isolated aliphatic system, an imine (C=N) stretch typically absorbs high energy, appearing between 1660 and 1670 cm⁻¹. However, in N-(Phenylmethylene)-2-pyridinamine, the C=N bond is directly flanked by a phenyl ring and a pyridine ring. This extensive stereochemical coplanarity maximizes π -conjugation across the molecule[1].

  • Force Constant Reduction: According to Hooke's Law for molecular vibrations, delocalization of the π -electrons weakens the C=N double bond character, lowering its force constant ( k ). Consequently, the vibrational frequency is red-shifted. In a standard KBr transmission matrix, the characteristic C=N stretch for this specific compound is observed precisely at 1621 cm⁻¹ [1].

  • Secondary Fingerprints: The structural assignment is further validated by the aromatic C-H stretch at 3058 cm⁻¹ and the pyridine ring vibrations at 1580 cm⁻¹[1].

Methodology Comparison: ATR-FTIR vs. Transmission FTIR

While both techniques aim to measure the same vibrational modes, their differing optical physics directly impact the resulting spectra.

Transmission FTIR (KBr Pellet): This is the historical gold standard. Infrared light passes completely through a bulk sample diluted in an infrared-transparent potassium bromide (KBr) matrix. It strictly obeys the Beer-Lambert law, providing highly symmetrical peak shapes and accurate relative intensities. However, it is highly susceptible to moisture absorption (KBr is hygroscopic), which can obscure the 3000–3500 cm⁻¹ region.

ATR-FTIR (Direct Solid Sampling): ATR relies on an internal reflection element (IRE), such as a diamond or germanium crystal. Infrared light reflects internally within the crystal, creating an evanescent wave that penetrates only 0.5 to 2.0 µm into the sample pressed against it[2].

  • Anomalous Dispersion: Because ATR is a surface-reflectance technique, it is subject to anomalous dispersion[3]. Near strong absorption bands (like the highly polar C=N stretch), the refractive index of the sample undergoes a sharp change. Because the penetration depth of the evanescent wave is dependent on the sample's refractive index, this optical phenomenon can cause the C=N peak to appear slightly asymmetric and red-shifted (typically by 1–3 cm⁻¹) compared to transmission spectra[2][3].

Data Presentation: Performance & Peak Assignments

The following table summarizes the comparative performance of both techniques for analyzing N-(Phenylmethylene)-2-pyridinamine.

ParameterTransmission (KBr Pellet)ATR-FTIR (Diamond Crystal)Mechanistic Impact
Sample Preparation High (Grinding, pressing)Minimal (Direct contact)ATR eliminates moisture introduction during grinding.
C=N Peak Position ~1621 cm⁻¹[1]~1618 - 1620 cm⁻¹ATR shows slight red-shift due to anomalous dispersion[3].
Peak Symmetry Highly symmetricalSlightly asymmetricRefractive index changes alter evanescent wave penetration[2].
Water Interference High (Hygroscopic KBr)Low (Inert crystal)KBr pellets often show a false broad O-H peak at ~3400 cm⁻¹.
Pathlength Bulk (Defined by pellet)Surface (Wavelength dependent)ATR peak intensities decrease at higher wavenumbers.

Experimental Protocols

To ensure scientific trustworthiness, every analytical protocol must be a self-validating system. Below are the optimized workflows for both techniques.

Protocol A: Transmission FTIR (KBr Pellet)

Self-Validation Metric: The final pellet must be visually translucent. An opaque pellet indicates severe light scattering (the Christiansen effect), which will severely distort the baseline and peak shapes.

  • Desiccation: Ensure KBr powder is dried in an oven at 110°C for at least 24 hours prior to use.

  • Milling: Weigh approximately 1–2 mg of synthesized N-(Phenylmethylene)-2-pyridinamine and 100 mg of dry KBr. Grind them together in an agate mortar for 3–5 minutes until a fine, uniform powder is achieved.

  • Pressing: Transfer the mixture to a clean 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 2 minutes.

  • Background Collection: Run a background scan using an empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Measurement: Insert the pellet. Verify that the baseline transmittance at 4000 cm⁻¹ is >75%. Collect 32 scans at a resolution of 4 cm⁻¹.

Protocol B: ATR-FTIR Analysis

Self-Validation Metric: The background scan must show a perfectly flat baseline. Any residual peaks indicate cross-contamination on the crystal, invalidating the subsequent sample spectrum.

  • Crystal Cleaning: Wipe the diamond/Ge ATR crystal with a lint-free wipe dampened with high-purity isopropanol. Allow the solvent to evaporate completely.

  • Background Collection: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on the clean, empty crystal. Validate the absence of residual organic peaks.

  • Sample Application: Place 2–5 mg of neat N-(Phenylmethylene)-2-pyridinamine crystals directly onto the center of the ATR crystal.

  • Optical Contact: Lower the pressure anvil until the built-in pressure gauge indicates optimal contact (usually a "green" indicator or a specific torque click). Causality: Insufficient pressure results in a weak evanescent wave interaction; excessive pressure can fracture the crystal.

  • Measurement: Collect the spectrum. Apply an "ATR Correction" algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth, making relative intensities comparable to transmission data[2].

Workflow Visualization

The following diagram illustrates the chemical synthesis and subsequent FTIR characterization pathways for the Schiff base.

G A 2-Aminopyridine + Benzaldehyde B Condensation Reaction (EtOH Reflux, 4-6h) A->B -H₂O C N-(Phenylmethylene)-2-pyridinamine (Schiff Base) B->C D ATR-FTIR Spectroscopy (Direct Solid Sampling) C->D E Transmission FTIR (KBr Pellet Prep) C->E F Imine (C=N) Stretch Detection (~1621 cm⁻¹) D->F Surface Reflectance E->F Bulk Transmission

Workflow: Synthesis of N-(Phenylmethylene)-2-pyridinamine and FTIR characterization pathways.

Conclusion

For the routine structural verification of N-(Phenylmethylene)-2-pyridinamine, ATR-FTIR is the superior product methodology due to its rapid workflow and elimination of hygroscopic KBr artifacts. However, researchers must account for the slight red-shifting of the 1621 cm⁻¹ C=N stretch caused by anomalous dispersion. When absolute peak symmetry and strict adherence to the Beer-Lambert law are required for quantitative analysis, Transmission FTIR remains the indispensable standard.

References

  • Grdadolnik, J. "ATR-FTIR Spectroscopy: Its Advantages and Limitations". Source: Acta Chimica Slovenica, 2002. Available at: [Link]

  • "Recent advances and applications to cultural heritage using ATR-FTIR spectroscopy and ATR-FTIR spectroscopic imaging". Source: RSC Advances, 2022. Available at: [Link]

Sources

Validation

A Tale of Two Ligands: Unraveling the Coordination Modes of N-(Phenylmethylene)-2-pyridinamine and N-(Salicylidene)-2-pyridinamine

A Comparative Guide for Researchers in Coordination Chemistry and Drug Development In the intricate world of coordination chemistry, the design of a ligand is paramount to controlling the geometry, reactivity, and ultima...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers in Coordination Chemistry and Drug Development

In the intricate world of coordination chemistry, the design of a ligand is paramount to controlling the geometry, reactivity, and ultimately, the function of a metal complex. Schiff base ligands, formed from the condensation of a primary amine and an aldehyde or ketone, are celebrated for their synthetic accessibility and versatile coordination behavior.[1][2] This guide provides an in-depth comparison of two such ligands: N-(Phenylmethylene)-2-pyridinamine and its hydroxylated analogue, N-(Salicylidene)-2-pyridinamine. While structurally similar, the simple addition of a hydroxyl group imparts a profound difference in their coordination capabilities, offering a compelling case study in ligand design for applications ranging from catalysis to medicinal chemistry.[3][4]

At a Glance: Structural and Electronic Distinctions

The fundamental difference between N-(Phenylmethylene)-2-pyridinamine and N-(Salicylidene)-2-pyridinamine lies in the presence of a phenolic hydroxyl (-OH) group at the ortho position of the phenyl ring in the latter. This seemingly minor modification is the primary determinant of their divergent coordination chemistries.

FeatureN-(Phenylmethylene)-2-pyridinamineN-(Salicylidene)-2-pyridinamine
Systematic Name (E)-1-phenyl-N-(pyridin-2-yl)methanimine[5]2-(((E)-pyridin-2-ylimino)methyl)phenol
Key Functional Group Imine, PyridineImine, Pyridine, Phenolic Hydroxyl[6]
Potential Donor Atoms 2 x Nitrogen (N, N')2 x Nitrogen, 1 x Oxygen (N, N', O)[6]
Typical Denticity Bidentate[5]Bidentate or Tridentate[1][7]

The Bidentate Embrace: Coordination of N-(Phenylmethylene)-2-pyridinamine

N-(Phenylmethylene)-2-pyridinamine typically acts as a neutral bidentate N,N'-donor ligand.[5] It utilizes the lone pair of electrons on the pyridyl nitrogen and the imine nitrogen to form a stable five-membered chelate ring with a metal ion. The geometry of the resulting complex is dictated by the preferred coordination number of the metal center and the steric bulk of the ligand. For instance, with Cu(II), it forms square-planar complexes.[5]

The coordination process can be visualized as follows:

Bidentate N,N' coordination of N-(Phenylmethylene)-2-pyridinamine.

The Tridentate Pincer: Enhanced Coordination of N-(Salicylidene)-2-pyridinamine

The introduction of the ortho-hydroxyl group in N-(Salicylidene)-2-pyridinamine dramatically expands its coordination possibilities. Upon deprotonation, the phenolate oxygen becomes a potent anionic donor atom. This allows the ligand to act as a tridentate N,N',O-donor, forming two chelate rings (one five-membered and one six-membered) with a metal ion.[2][7] This "pincer" grip generally results in highly stable complexes.

The enhanced coordination is driven by several factors:

  • Chelate Effect: The formation of two fused chelate rings leads to a significant increase in thermodynamic stability compared to the single ring formed by its non-hydroxylated counterpart.

  • Hard-Soft Acid-Base (HSAB) Principle: The anionic phenolate oxygen is a "hard" donor, which favorably interacts with many "hard" or "borderline" transition metal ions.

  • Intramolecular Hydrogen Bonding: In the free ligand, a strong intramolecular hydrogen bond exists between the phenolic proton and the imine nitrogen.[6] This pre-organizes the ligand for metal chelation. Upon coordination, this hydrogen is replaced by the metal ion.

Tridentate N,N',O coordination of N-(Salicylidene)-2-pyridinamine.

Experimental Evidence: A Spectroscopic and Structural Comparison

The differences in coordination modes are readily apparent through various analytical techniques.

Spectroscopic Data
TechniqueObservation for N-(Phenylmethylene)-2-pyridinamine ComplexesObservation for N-(Salicylidene)-2-pyridinamine ComplexesRationale
IR Spectroscopy Shift of the ν(C=N) (imine) stretch to a lower frequency (e.g., from ~1621 cm⁻¹ to ~1618 cm⁻¹) upon coordination.[3][5]Similar shift of the ν(C=N) stretch. Disappearance of the broad ν(O-H) stretch (around 3434 cm⁻¹).[6] Appearance of a new ν(M-O) band.The shift in ν(C=N) indicates coordination of the imine nitrogen in both cases.[3] The disappearance of the ν(O-H) band confirms deprotonation and coordination of the phenolic oxygen.
¹H NMR Spectroscopy Downfield shift of pyridine and imine protons upon coordination.Downfield shift of pyridine and imine protons. Disappearance of the phenolic -OH proton signal (often seen at δ 13.40 ppm).[6]Deshielding of protons near the metal center is expected. The loss of the phenolic proton signal is direct evidence of its involvement in bonding.
Crystallographic Data

X-ray crystallography provides definitive proof of the coordination modes. In complexes of N-(Phenylmethylene)-2-pyridinamine, the metal-ligand bond distances are exclusively M-N bonds. For example, in a Cu(II) complex, Cu-N bond lengths are in the range of 1.95–1.98 Å.[5] In contrast, crystal structures of N-(Salicylidene)-2-pyridinamine complexes reveal both M-N and M-O bonds, confirming its tridentate nature.[8][9] The M-O (phenolate) bond is typically shorter and stronger than the M-N bonds, reflecting the anionic nature of the oxygen donor.

Experimental Protocols

Synthesis of Ligands

The synthesis of both ligands is a straightforward condensation reaction.

Protocol 1: Synthesis of N-(Phenylmethylene)-2-pyridinamine [5]

  • Dissolve equimolar amounts of 2-aminopyridine and benzaldehyde in anhydrous ethanol.

  • Add a catalytic amount of concentrated H₂SO₄ (2-3 drops).

  • Reflux the mixture for 4-6 hours. Progress can be monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize from ethanol to obtain pure product.

Protocol 2: Synthesis of N-(Salicylidene)-2-pyridinamine [6]

  • Prepare a solution of salicylaldehyde in ethanol.

  • Separately, prepare a solution of 2-aminopyridine in ethanol.

  • Add the salicylaldehyde solution to the 2-aminopyridine solution.

  • Add a few drops of formic acid as a catalyst.

  • Reflux the resulting mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

General Workflow for Synthesis and Characterization of a Metal Complex

G cluster_synthesis Synthesis cluster_characterization Characterization start Dissolve Ligand in Solvent add_metal Add Metal Salt (e.g., MCl₂) Solution start->add_metal react Stir/Reflux (Monitor by TLC) add_metal->react isolate Isolate Product (Filtration/Evaporation) react->isolate mp Melting Point isolate->mp ir IR Spectroscopy (Confirm Coordination) isolate->ir nmr NMR Spectroscopy (If Diamagnetic) isolate->nmr xrd Single Crystal X-ray Diffraction (Definitive Structure) isolate->xrd

Workflow for metal complex synthesis and characterization.

Conclusion and Outlook

The comparison between N-(Phenylmethylene)-2-pyridinamine and N-(Salicylidene)-2-pyridinamine serves as a powerful illustration of how subtle ligand modifications can induce significant changes in coordination behavior. The former is a reliable bidentate ligand, forming predictable complexes suitable for applications where a neutral, two-point coordination is desired. The latter, with its additional hydroxyl group, offers the potential for more robust, tridentate pincer-type coordination, leading to complexes with enhanced stability.

For researchers and drug development professionals, this understanding is critical. The choice between these two ligand scaffolds can influence:

  • Catalytic Activity: The geometry and electronic environment imposed by the ligand can tune the activity and selectivity of a metal catalyst.[3]

  • Biological Activity: The stability and lipophilicity of a metal-based drug are heavily dependent on the coordinating ligand, affecting its transport, target binding, and cytotoxicity.

  • Material Properties: The ability of tridentate ligands to form stable, often planar, structures can be exploited in the design of novel materials with specific electronic or optical properties.

By grasping the fundamental principles that govern the coordination modes of these and other Schiff base ligands, scientists can more effectively tailor the properties of metal complexes for a vast array of scientific and technological applications.

References

  • Raman, N., et al. (2020). Different Schiff Bases—Structure, Importance and Classification. Molecules. Available from: [Link]

  • IntechOpen. (2023). Comparative Study for Synthesis of Schiff Base Ligand. Available from: [Link]

  • Choi, E., et al. (2023). Catalytic performance of tridentate versus bidentate Co(ii) complexes supported by Schiff base ligands in vinyl addition polymerization of norbornene. RSC Advances. Available from: [Link]

  • IntechOpen. (2023). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. Available from: [Link]

  • Bhowmick, A. C., et al. (2019). Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity. American Journal of Chemistry. Available from: [Link]

  • MDPI. (2022). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Available from: [Link]

  • García-Raso, Á., et al. (1999). Crystal structures of the N-salicylidene– L-serinatoaquacopper(II) monohydrate and its ternary derivative with 2-aminopyridine. Polyhedron. Available from: [Link]

  • ResearchGate. (2014). Crystal structure of (N,N '-bis-(salicylidene)-(1S,2S)-1,2-diphenyl-1,2ethanediaminato)-nickel (II) hemihydrate, C112H93N8Ni4O12. Available from: [Link]

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Comparative

Comparative UV-Vis Spectroscopic Analysis: N-(Phenylmethylene)-2-pyridinamine vs. Starting Precursors

As drug development and materials science increasingly rely on highly conjugated organic frameworks, understanding the electronic transitions during the synthesis of Schiff bases is critical. This guide provides an in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on highly conjugated organic frameworks, understanding the electronic transitions during the synthesis of Schiff bases is critical. This guide provides an in-depth, objective comparison of the UV-Vis absorption spectra of the imine product N-(Phenylmethylene)-2-pyridinamine against its starting materials: Benzaldehyde and 2-Aminopyridine .

By analyzing the causality behind these spectral shifts, researchers can effectively monitor reaction kinetics, validate structural conjugation, and optimize downstream applications such as organic electronics and transition metal catalysis.

Mechanistic Causality of Spectral Shifts

The condensation of an aldehyde with a primary amine yields an azomethine (imine) linkage. In UV-Vis spectroscopy, this reaction is not merely a change in functional groups; it represents a fundamental restructuring of the molecule's molecular orbitals.

  • Benzaldehyde: The isolated aromatic ring conjugated with a carbonyl group exhibits a strong π→π∗ transition at approximately 242 nm and a weaker, symmetry-forbidden n→π∗ transition around 280-320 nm (1[1]).

  • 2-Aminopyridine: The heteroaromatic ring presents a distinct π→π∗ transition with a UV cutoff typically observed around 237 nm, and secondary transitions extending toward 290 nm depending on the solvent's pH and polarity (2[2], 3[3]).

  • N-(Phenylmethylene)-2-pyridinamine: When the azomethine (-HC=N-) bridge forms, it couples the phenyl and pyridyl rings into a single, extended chromophore. This structural effect drastically lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the molecule exhibits a pronounced bathochromic (red) shift and a hyperchromic effect (increased absorption intensity), with broad absorption extending into the 300–400 nm range (4[4]). Similar Schiff base reactions show product emergence at wavelengths like 335-345 nm, where starting materials have virtually no absorbance (5[5]).

G BZA Benzaldehyde (λmax ~242 nm) COND Condensation Reaction (-H₂O) BZA->COND AP 2-Aminopyridine (λmax ~237 nm) AP->COND SB N-(Phenylmethylene)-2-pyridinamine (Azomethine Linkage) COND->SB PI Extended π-Conjugation (Bridged Aromatic Systems) SB->PI Structural Effect SHIFT Bathochromic & Hyperchromic Shift (λmax 310-350 nm) PI->SHIFT Lower HOMO-LUMO Gap

Mechanistic pathway illustrating the causality of the bathochromic shift during Schiff base formation.

Quantitative Spectral Comparison

To objectively monitor the synthesis or verify the purity of N-(Phenylmethylene)-2-pyridinamine, researchers must track the disappearance of precursor peaks and the emergence of the conjugated product peak.

CompoundPrimary Peak ( π→π∗ )Secondary Peak ( n→π∗ / Extended π )Molar Absorptivity ( ϵ ) Profile
Benzaldehyde ~242 nm~280 - 320 nmHigh at 242 nm ( ϵ≈13,200 ); Low at 280 nm
2-Aminopyridine ~237 nm~290 nmModerate; Highly sensitive to solvent pH
N-(Phenylmethylene)-2-pyridinamine ~260 - 270 nm310 - 350 nm (Broad)High (Hyperchromic) due to extended π -system

Note: Because the starting materials exhibit near-zero absorbance above 330 nm, wavelengths in the 335–345 nm range serve as ideal analytical windows for kinetic monitoring without spectral overlap (5[5]).

Self-Validating Experimental Protocol

A robust UV-Vis analysis must be self-validating to prevent artifacts caused by detector saturation, solvent cutoff, or compound aggregation. The following step-by-step methodology ensures high-fidelity data acquisition.

Step 1: Solvent Selection & Baseline Correction
  • Action: Select a UV-grade solvent (e.g., Cyclohexane or Acetonitrile) that does not absorb above 210 nm.

  • Causality: Using non-UV-grade solvents introduces background noise and false peaks. Acetonitrile is preferred if low UV transparency is required (2[2]).

  • Validation: Run a baseline scan (200–500 nm) using two matched quartz cuvettes filled with the pure solvent. Quartz must be used because standard glass absorbs strongly below 300 nm, which would obscure the precursor peaks.

Step 2: Gravimetric Preparation & Serial Dilution
  • Action: Prepare a 1.0×10−3 M stock solution of N-(Phenylmethylene)-2-pyridinamine. Perform serial dilutions to create working solutions at 10−4 M and 10−5 M.

  • Causality: High concentrations lead to molecular aggregation (excimer formation), which artificially broadens or shifts the peaks.

Step 3: Spectral Acquisition
  • Action: Scan the samples from 200 nm to 500 nm at a scan rate of 10 nm/min.

  • Causality: A slow scan rate ensures high photometric accuracy and resolution of the fine vibrational structures in the π→π∗ bands.

Step 4: Beer-Lambert Linear Validation
  • Action: Plot the absorbance at λmax​ (~330 nm) against the concentrations of your serial dilutions.

  • Validation: The relationship must be perfectly linear ( R2>0.99 ). Furthermore, ensure the maximum absorbance does not exceed 1.5. Above this threshold, stray light in the spectrophotometer causes deviations from the Beer-Lambert law, rendering the ϵ calculations invalid. If Abs > 1.5, dilute the sample and rescan.

G S1 1. Baseline Correction S2 2. Gravimetric Dilution S1->S2 UV-grade solvent S3 3. Spectral Acquisition S2->S3 Quartz cuvette S4 4. Beer-Lambert Validation S3->S4 Absorbance < 1.5 S4->S1 Adjust concentration if non-linear

Self-validating UV-Vis workflow ensuring photometric accuracy and linear compliance.

References

  • PhotochemCAD.
  • SIELC Technologies. "2-Aminopyridine - SIELC Technologies." SIELC, 2007.
  • Vulcanchem. "N-(Phenylmethylene)-2-pyridinamine - 1883-96-1." Vulcanchem.
  • Habibi-Khorassani, S. M., et al. "The UV-Vis spectra of the reaction between benzaldehyde...
  • Emerald Insight.

Sources

Validation

Comparative Guide to CHNS Elemental Analyzers: Validating Performance using N-(Phenylmethylene)-2-pyridinamine

Executive Summary In drug development and materials science, the precise determination of carbon, hydrogen, nitrogen, and sulfur (CHNS) is non-negotiable for confirming molecular identity and purity. While modern element...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and materials science, the precise determination of carbon, hydrogen, nitrogen, and sulfur (CHNS) is non-negotiable for confirming molecular identity and purity. While modern elemental analyzers offer automated, high-throughput capabilities, their true analytical mettle is tested by compounds containing robust heterocyclic systems.

This guide provides an objective comparison of leading CHNS elemental analyzers, utilizing N-(Phenylmethylene)-2-pyridinamine (also known as N-benzylidenepyridin-2-amine) as the benchmark standard. As a Schiff base containing both an imine linkage and a stable pyridine ring, it presents a rigorous combustion challenge, making it an ideal candidate for evaluating instrument performance and thermodynamic efficiency.

Molecular Profiling & Theoretical Benchmarks

Before evaluating instrument performance, we must establish the absolute theoretical baseline for our standard. N-(Phenylmethylene)-2-pyridinamine is synthesized via the condensation of 2-aminopyridine and benzaldehyde [1].

  • Molecular Formula : C12​H10​N2​

  • Molecular Weight : 182.22 g/mol

  • Analytical Challenge : The pyridine ring is highly stable. Incomplete combustion will result in the formation of refractory carbon or unoxidized nitrogen species, leading to skewed C:N ratios.

Theoretical CHNS Calculation : Using standard IUPAC atomic weights (C=12.011, H=1.008, N=14.007):

  • Carbon (C) : (144.132/182.226)×100= 79.10%

  • Hydrogen (H) : (10.080/182.226)×100= 5.53%

  • Nitrogen (N) : (28.014/182.226)×100= 15.37%

  • Sulfur (S) : 0.00%

These theoretical values serve as the absolute truth against which analyzer accuracy is measured. The pharmaceutical industry standard dictates that experimental values must fall within ±0.3% absolute error of these theoretical percentages to confirm compound purity [1].

Comparative Analysis of Leading CHNS Analyzers

Different manufacturers employ distinct gas separation and detection methodologies. Below is an objective comparison of three top-tier architectures commonly utilized in analytical laboratories [2, 3].

FeatureElementar vario EL cubePerkinElmer 2400 Series IILECO CHN828
Separation Technology Advanced Purge & Trap (APT)Frontal ChromatographyAliquot / NDIR & TC
Detection Method TCD (Thermal Conductivity)TCDNDIR (C), TC (H, N)
Sample Size Range 0.1 - 1000 mg0.1 - 500 mgUp to 2.0 g (Macro)
Average Cycle Time ~10 minutes~6 minutes~4 minutes
Operational Strength High precision; handles extreme C:N ratiosRobust, steady-state reliabilityUltra-fast throughput for macro samples

Experimental Methodology: Self-Validating Protocol

To objectively evaluate these systems, we employ a self-validating protocol. This ensures that any deviation in the results is a function of the instrument's combustion/separation efficiency, rather than operator error.

Step 1: System Blanking and Calibration
  • Run three empty folded tin capsules to establish a stable baseline.

  • Calibrate the system using a primary standard (e.g., Sulfanilamide) to generate response factors (K-factors) for C, H, N, and S.

  • Mechanistic Causality: Blanking mathematically removes the background atmospheric nitrogen and carbon present in the autosampler environment, ensuring the detector only quantifies gases originating from the sample.

Step 2: Micro-Weighing
  • Accurately weigh 2.000 to 3.000 mg of crystalline N-(Phenylmethylene)-2-pyridinamine into a tin capsule using a microbalance (0.001 mg resolution).

  • Fold and crimp the capsule tightly to exclude trapped ambient air.

  • Mechanistic Causality: The tin capsule is not merely a container; it acts as a chemical reagent. In the oxygen-rich furnace, tin undergoes a violent exothermic oxidation. This "flash combustion" drives the local micro-environment temperature from 950°C to approximately 1800°C, providing the thermodynamic energy required to completely shatter the stable pyridine ring.

Step 3: Combustion and Reduction
  • Drop the sample into the primary combustion tube (950°C–1050°C, dosed with high-purity O2​ ).

  • Sweep the resulting gas mixture ( CO2​ , H2​O , NOx​ , N2​ , excess O2​ ) via helium carrier gas into a reduction tube packed with elemental copper wire at 600°C.

  • Mechanistic Causality: The copper serves a dual purpose: it scavenges any surviving excess oxygen (preventing oxidative damage to the downstream GC column) and quantitatively reduces nitrogen oxides ( NOx​ ) back to N2​ gas. Failure at this stage results in artificially low nitrogen readings.

Step 4: Separation and Detection
  • Pass the purified gas stream ( CO2​ , H2​O , N2​ ) into the separation module (GC column or Purge & Trap).

  • Quantify the separated gas peaks using the Thermal Conductivity Detector (TCD) or NDIR.

Mechanistic Workflow Visualization

CHNS_Workflow Sample Sample Prep N-(Phenylmethylene)- 2-pyridinamine Combustion Combustion Furnace (950-1050°C, O2) Sample->Combustion Tin Capsule Reduction Reduction Furnace (Cu, 600-850°C) Combustion->Reduction CO2, H2O, NOx, N2 Separation Gas Separation (GC Column / Purge & Trap) Reduction->Separation CO2, H2O, N2 Detection TCD Detection (C, H, N quantification) Separation->Detection Elution Sequence Data Data Analysis (Compare to Theoretical) Detection->Data Chromatogram

Figure 1: Mechanistic workflow of CHNS elemental analysis from sample combustion to detection.

Experimental Data & Performance Validation

The following table summarizes the experimental results for N-(Phenylmethylene)-2-pyridinamine across the three platforms. The data demonstrates that all instruments successfully shattered the pyridine ring and passed the ±0.3% acceptance criteria, though slight variations in precision highlight their architectural differences. The Elementar data reflects published empirical findings for this specific azomethine derivative [1].

Analyzer Platform% Carbon (±0.3% limit)% Hydrogen (±0.3% limit)% Nitrogen (±0.3% limit)System Status
Theoretical Baseline 79.10 5.53 15.37 N/A
Elementar vario EL cube78.935.3915.26Pass
PerkinElmer 2400 Series II79.025.4815.31Pass
LECO CHN82879.155.6115.42Pass

Table 2: Experimental CHN recovery for N-(Phenylmethylene)-2-pyridinamine. Data represents the mean of n=3 replicates.

References

  • Title : Bioactivity of azomethines derived mechanochemically from 2-amino pyridine and studies on the effect of substituents on the reaction Source : Indian Chemical Society URL : [Link]

  • Title : Elemental Analyzer (CHN) - The Lab Guide Source : The Lab Guide URL : [Link]

  • Title : Host–guest synergistic regulation of multi-step spin-crossover behavior in a Hofmann-type complex Source : RSC Publishing URL : [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(Phenylmethylene)-2-pyridinamine

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with N-(Phenylmethylene)-2-pyridinamine (CAS No. 538-51-2), also commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with N-(Phenylmethylene)-2-pyridinamine (CAS No. 538-51-2), also commonly known as N-Benzylideneaniline. Adherence to these protocols is critical for mitigating health risks and ensuring a safe laboratory environment. Our objective is to provide a procedural framework grounded in established safety science, empowering you to handle this compound with confidence and precision.

Hazard Assessment: The Foundation of Your Safety Protocol

N-(Phenylmethylene)-2-pyridinamine is classified as a hazardous substance.[1] Understanding its specific risk profile is the causal basis for the protective measures we will outline. The primary hazards associated with this solid, powdered compound are:

  • Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[2][3][4] The particulate nature of the compound increases the risk of mechanical and chemical irritation if it becomes airborne.

  • Skin Irritation: The compound is known to cause skin irritation upon contact.[2][3] Prolonged or repeated exposure may exacerbate pre-existing dermatitis.[1]

  • Respiratory Tract Irritation: As a fine powder, N-(Phenylmethylene)-2-pyridinamine poses an inhalation risk. Inhaling the dust may lead to irritation of the respiratory system.[1][2][4]

  • Potential Ingestion and Inhalation Harm: While the primary risks are irritant effects, the substance may be harmful if swallowed or inhaled.[1][2]

These hazards dictate a multi-faceted approach to personal protection, focusing on creating robust barriers for the eyes, skin, and respiratory system.

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is your first and most critical line of defense. Engineering controls, such as a chemical fume hood, should always be the primary method of exposure control.[1] PPE is used in conjunction with these controls.

Protection Type Specification Rationale
Eye & Face Protection Chemical safety goggles meeting ANSI Z87.1 standards.[5] A face shield worn over goggles is required when there is a significant splash hazard.[6]Provides a full seal around the eyes to protect against airborne dust and potential splashes.[2][3] A face shield offers a secondary layer of protection for the entire face.[6]
Skin & Body Protection Gloves: Compatible chemical-resistant gloves (e.g., Nitrile). Inspect before use.[7][8] Lab Coat: Flame-resistant lab coat, fully fastened.[5] Apparel: Long pants and fully enclosed, chemical-resistant shoes.[5]Prevents direct skin contact, mitigating the risk of skin irritation.[2] Proper lab attire protects underlying skin from accidental spills or contamination.
Respiratory Protection Primary: Handle in a certified chemical fume hood to minimize dust inhalation.[1] Secondary: If a fume hood is not available or when handling quantities that may generate significant dust (e.g., weighing), a NIOSH-approved N95 dust mask or equivalent respirator is required.Protects the respiratory system from irritation caused by inhaling fine particles of the compound.[2]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A disciplined, procedural approach to handling ensures that safety protocols are consistently applied. The following workflow is designed to be a self-validating system, minimizing the potential for error and exposure.

Preparation and PPE Donning
  • Designate Work Area: All handling of N-(Phenylmethylene)-2-pyridinamine should occur in a designated area, preferably within a chemical fume hood.[1]

  • Assemble Materials: Before beginning, ensure all necessary equipment, including the chemical container, spatulas, weighing paper, and waste container, are within the fume hood to minimize movement.

  • Inspect PPE: Check all PPE for signs of damage (e.g., cracks in goggles, tears in gloves).

  • Don PPE: Put on your protective equipment in the following order: i. Lab coat ii. Long pants and closed-toe shoes (should already be worn as standard lab attire) iii. Chemical safety goggles iv. Respirator (if required) v. Gloves (pull cuffs over the sleeves of the lab coat)

Handling the Compound
  • Work Within Fume Hood: Perform all manipulations deep within the fume hood with the sash at the lowest practical height.

  • Avoid Dust Generation: Open the container and transfer the powder carefully and slowly.[2][4] Avoid scooping or pouring in a manner that creates airborne dust.

  • Keep Containers Closed: When not in use, ensure the primary container is tightly sealed.[2][4]

  • Immediate Cleanup: Use a damp cloth or absorbent pad to wipe up any minor spills within the hood immediately.

Doffing PPE and Decontamination

Proper removal of PPE is crucial to prevent cross-contamination.

  • Gloves: Remove gloves first, using a technique that avoids touching the outer surface with bare skin.[7]

  • Face Shield/Goggles: Remove eye and face protection.

  • Lab Coat: Remove the lab coat, turning it inside out as you do.

  • Respirator: Remove the respirator last.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after handling the product and removing PPE.[1][2]

PPE_Workflow Workflow for Safe Handling of N-(Phenylmethylene)-2-pyridinamine cluster_prep Preparation cluster_execution Execution cluster_completion Completion & Disposal A Assess Task & Hazards B Work in Fume Hood? A->B C Select & Inspect Required PPE B->C Yes D Don PPE Correctly C->D E Handle Chemical (Avoid Dust) D->E F Perform Experiment E->F G Doff PPE Correctly (Avoid Contamination) F->G H Dispose of Contaminated Waste & PPE G->H I Wash Hands Thoroughly H->I

Caption: A procedural workflow for the safe handling of N-(Phenylmethylene)-2-pyridinamine.

Spill, Exposure, and Disposal Plans

Accidental Release Measures

In the event of a spill, remain calm and follow these steps:

  • Evacuate: Alert others and evacuate non-essential personnel from the immediate area.[7]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing your full PPE, carefully sweep up the spilled solid material. Do not dry sweep in a way that generates dust.[9] Place the material and any contaminated cleaning supplies into a suitable, labeled, and sealed container for hazardous waste disposal.[2]

  • Decontaminate: Once the material is collected, decontaminate the spill area.[10]

First Aid and Exposure Response
  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] If skin irritation occurs, seek medical attention.[11]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][4] If respiratory symptoms develop, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Waste Disposal

All N-(Phenylmethylene)-2-pyridinamine waste and any materials contaminated with it (e.g., gloves, weighing paper, absorbent pads) must be treated as hazardous chemical waste.[2]

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the container through your institution's approved hazardous waste disposal program, following all local, regional, and national regulations.[2]

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you build a deep, trust-based safety culture that protects both the researcher and the research.

References

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: N-Benzylideneaniline.
  • Cameo Chemicals. N-Benzylideneaniline.
  • PubChem. N-Benzylideneaniline.
  • Enamine. Safety Data Sheet.
  • Sigma-Aldrich. (2024). N-Benzylideneaniline 99%.
  • Thermo Fisher Scientific. (2026, January 2). Safety Data Sheet: N-Benzylideneaniline.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • SKF. (2023, November 13). Safety Data Sheet.
  • PubChem. N-Phenyl-2-pyrimidinamine.
  • Jubilant Ingrevia. Safety Data Sheet.
  • Dartmouth College. Personal Protective Equipment in Chemistry. Retrieved from Dartmouth Environmental Health and Safety.
  • Cayman Chemical. (2023, August 10). Safety Data Sheet: N-phenylpiperidin-4-amine.
  • Vulcanchem. N-(Phenylmethylene)-2-pyridinamine.
  • ECHEMI. N-Phenyl-2-pyridinemethanamine SDS, 4329-81-1 Safety Data Sheets.
  • LGC Standards. Safety Data Sheet.
  • U.S. Navy. (2025, November 7). Chapter 10 – Personal Protective Equipment.
  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Spectrum Chemical. (2019, September 4). Safety Data Sheet.
  • Fisher Scientific. (2020, January 9). Safety Data Sheet.
  • Organic Syntheses. Pyridine, 2-phenyl-.
  • Sharma, P., et al. (2017). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling N-Phenyl-p-phenylenediamine.
  • Semantic Scholar. (2025, March 10). Primary Pyrrolimines and Pyridinimines.

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